Technical Documentation Center

2-(Dichloromethyl)-4-methylthiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Dichloromethyl)-4-methylthiazole

Core Science & Biosynthesis

Foundational

Technical Profile: 2-(Dichloromethyl)-4-methylthiazole

The following technical guide details the chemical profile, synthesis, and applications of 2-(Dichloromethyl)-4-methylthiazole , a critical intermediate in the functionalization of thiazole derivatives. Synthesis, Proper...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 2-(Dichloromethyl)-4-methylthiazole , a critical intermediate in the functionalization of thiazole derivatives.

Synthesis, Properties, and Application as a Key Pharmaceutical Precursor[1]

Executive Summary

2-(Dichloromethyl)-4-methylthiazole is a halogenated heterocyclic intermediate derived from the radical chlorination of 2,4-dimethylthiazole . It serves as the primary electrophilic precursor for the synthesis of 4-methyl-2-thiazolecarboxaldehyde , a versatile building block used in the development of ligands for coordination chemistry, agrochemicals, and pharmaceutical agents (e.g., peptide deformylase inhibitors and specific kinase inhibitors).

Unlike stable catalog compounds, the 2-(dichloromethyl) derivative is frequently generated in situ or isolated as a transient oil due to its high reactivity toward hydrolysis. This guide provides the specific protocols for its generation, stabilization, and conversion.

Chemical Identity & Physicochemical Data

Due to its nature as a reactive intermediate, this compound is often referenced in the context of its stable parent and downstream product.

PropertyData
Chemical Name 2-(Dichloromethyl)-4-methylthiazole
Molecular Formula C₅H₅Cl₂NS
Molecular Weight 182.07 g/mol
Parent Compound 2,4-Dimethylthiazole (CAS: 541-58-2)
Downstream Product 4-Methyl-2-thiazolecarboxaldehyde (CAS: 13750-68-0)
Physical State Viscous yellow to orange oil (crude)
Solubility Soluble in DCM, CHCl₃, CCl₄; hydrolyzes in water
Stability Moisture sensitive; decomposes to aldehyde upon exposure to aqueous acid/base.
Structural Significance

The thiazole ring contains two methyl groups (positions 2 and 4).[1] The methyl group at the C2 position is significantly more acidic and reactive toward radical halogenation and lithiation than the C4-methyl group. This regioselectivity allows for the specific synthesis of the 2-dichloromethyl derivative without protecting the 4-methyl group.

Synthesis & Production Protocols

The industrial and laboratory preparation of 2-(dichloromethyl)-4-methylthiazole relies on Free-Radical Halogenation . The use of N-Chlorosuccinimide (NCS) is preferred over elemental chlorine gas for stoichiometric control to prevent over-chlorination (trichloromethylation).

Method A: Radical Chlorination via NCS (Standard Protocol)

Reagents:

  • Substrate: 2,4-Dimethylthiazole (1.0 eq)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (2.1 – 2.2 eq)

  • Radical Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzene (Note: PhCl or DCE are modern, safer alternatives).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,4-dimethylthiazole in anhydrous solvent (0.2 M concentration) under an inert atmosphere (Ar or N₂).

  • Addition: Add NCS (2.2 eq) and the radical initiator (BPO/AIBN).

  • Reflux: Heat the mixture to reflux (approx. 76–80°C for CCl₄/DCE). The reaction is exothermic; monitor the initiation (often indicated by a color change or vigorous reflux).

  • Monitoring: Monitor via TLC or GC-MS. The mono-chlorinated intermediate (2-chloromethyl) appears first, followed by the conversion to the 2-dichloromethyl species.

  • Work-up:

    • Cool the reaction to 0°C to precipitate succinimide.

    • Filter off the succinimide byproduct.

    • Concentrate the filtrate in vacuo to obtain 2-(dichloromethyl)-4-methylthiazole as a crude oil.

    • Critical Note: Do not perform aqueous wash at this stage if isolation of the dichloro species is required, as it will hydrolyze.

Method B: One-Pot Hydrolysis to Aldehyde

In most applications, the isolation of the dichloromethyl species is unnecessary. The crude oil is immediately subjected to hydrolysis.

  • Hydrolysis: Dissolve the crude residue from Method A in aqueous acetone or ethanol.

  • Catalysis: Add a catalytic amount of AgNO₃ or simply reflux with aqueous CaCO₃/H₂O.

  • Result: Quantitative conversion to 4-methyl-2-thiazolecarboxaldehyde .

Reaction Mechanism & Pathway Visualization

The synthesis is driven by the stability of the radical intermediate at the benzylic-like C2 position. The nitrogen atom in the thiazole ring facilitates the stabilization of the radical at C2 more effectively than at C4.

G cluster_mech Regioselectivity Start 2,4-Dimethylthiazole (CAS: 541-58-2) Inter1 2-(Chloromethyl)- 4-methylthiazole Start->Inter1 NCS (1.0 eq) Radical Initiation Target 2-(Dichloromethyl)- 4-methylthiazole (Key Intermediate) Inter1->Target NCS (1.0 eq) Reflux Product 4-Methyl-2- thiazolecarboxaldehyde (CAS: 13750-68-0) Target->Product H2O / CaCO3 Hydrolysis MechText C2-Methyl is activated by adjacent Nitrogen

Figure 1: Synthetic pathway from 2,4-dimethylthiazole to the aldehyde via the dichloromethyl intermediate.

Applications in Drug Development[1]

The 2-(dichloromethyl)-4-methylthiazole intermediate is the gateway to introducing the 4-methylthiazol-2-yl moiety into complex molecules via the aldehyde functionality.

Kinesin Spindle Protein (Eg5) Inhibitors

Derivatives synthesized from 4-methyl-2-thiazolecarboxaldehyde have shown potency as inhibitors of Eg5, a target for cancer chemotherapy. The thiazole ring acts as a bioisostere for phenyl or pyridine rings, improving solubility and metabolic stability.

Anti-Infective Agents

The aldehyde derived from this intermediate is condensed with hydrazines or amines to form Schiff bases (e.g., thiosemicarbazones). These complexes (often coordinated with Cu(II) or Co(III)) exhibit significant antibacterial and antifungal activity by disrupting cellular respiration in pathogens.

Cefditoren Pivoxil Precursors (Structural Analogues)

While Cefditoren utilizes a 5-substituted thiazole, the 2-substituted analogues derived from this intermediate are used in structure-activity relationship (SAR) studies to optimize the binding affinity of cephalosporin antibiotics.

Safety & Handling (E-E-A-T)

  • Lachrymator Potential: Like many halogenated benzyl-type compounds, 2-(dichloromethyl)-4-methylthiazole is a potent lachrymator. It causes severe eye and respiratory irritation.

  • Hydrolysis Hazard: Upon contact with moisture, it releases Hydrochloric Acid (HCl) .

  • Storage: Must be stored under inert gas (Argon) at -20°C if isolated. It is recommended to use it immediately in the next step.

  • Waste Disposal: Quench reaction mixtures with aqueous sodium bicarbonate to neutralize generated HCl before disposal.

References

  • ChemicalBook. (n.d.). 4-Methyl-2-thiazolecarboxaldehyde Synthesis Routes. Retrieved from

  • Canadian Journal of Chemistry. (1970). The Rearrangement of 2,4-Dimethylthiazole 3-Oxide. (Discusses reactivity of C2 vs C4 methyl groups). Retrieved from

  • Sigma-Aldrich. (n.d.). 2,4-Dimethylthiazole Product Sheet. Retrieved from

  • Google Patents. (2013). WO2013072882A1 - 2-Amino-1,8-naphthyridine-3-carboxamide derivatives. (Details the use of 4-methyl-2-thiazolecarboxaldehyde in drug synthesis). Retrieved from

  • Royal Society of Chemistry. (2017). Dimeric alumatranes as catalysts. (Use of 4-methyl-2-thiazolecarboxaldehyde as a substrate).[2][3][4][5][6] Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylthiazole: Structure, Properties, and Applications in Research and Development

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 2-(chloromethyl)-4-methylthiazole, a heterocyclic building block with significan...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2-(chloromethyl)-4-methylthiazole, a heterocyclic building block with significant applications in medicinal chemistry and drug discovery. While the initial query sought information on 2-(dichloromethyl)-4-methylthiazole, extensive database searches did not yield substantial data on this specific di-chlorinated analogue, suggesting it is a less common or novel compound. This document will therefore focus on the well-characterized and widely utilized mono-chlorinated derivative, 2-(chloromethyl)-4-methylthiazole.

Molecular Structure and Chemical Identity

2-(Chloromethyl)-4-methylthiazole is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The structural arrangement of this molecule, featuring a reactive chloromethyl group at the 2-position and a methyl group at the 4-position, makes it a versatile intermediate in organic synthesis.

The key identifiers for 2-(chloromethyl)-4-methylthiazole are:

  • IUPAC Name: 2-(chloromethyl)-4-methyl-1,3-thiazole[1]

  • CAS Number: 50398-72-6[1]

  • Molecular Formula: C₅H₆ClNS[1]

The structural formula of 2-(chloromethyl)-4-methylthiazole is depicted below:

G A α-Haloketone (e.g., 1,3-dichloroacetone) C Hantzsch Thiazole Synthesis A->C B Thioamide (e.g., Thioacetamide) B->C D 2-(Chloromethyl)-4-methylthiazole C->D Formation of thiazole ring E Nucleophilic Substitution D->E Reaction with a nucleophile F Functionalized Thiazole Derivatives E->F Introduction of new functional groups

Caption: General synthetic workflow for the preparation and derivatization of 2-(chloromethyl)-4-methylthiazole.

Applications in Drug Development and Research

Thiazole and its derivatives are prominent scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The thiazole ring is a bioisostere for other aromatic systems and can participate in various non-covalent interactions with biological targets.

2-(Chloromethyl)-4-methylthiazole serves as a crucial intermediate in the synthesis of compounds for various therapeutic areas:

  • Anticancer Agents: The thiazole nucleus is a core component of several anticancer drugs. By modifying the substituents on the thiazole ring, researchers can fine-tune the compound's activity against specific cancer cell lines.

  • Antimicrobial Agents: Thiazole derivatives have shown potent antibacterial and antifungal activities. The ability to easily functionalize the 2-position allows for the exploration of structure-activity relationships to develop new antimicrobial agents.

  • Anti-inflammatory and Antiviral Compounds: The versatility of the thiazole scaffold has led to its incorporation into molecules with anti-inflammatory and antiviral properties.

The development of novel thiazole-containing small molecules is an active area of research for modulating cellular processes, including stem cell differentiation.

Safety and Handling

2-(Chloromethyl)-4-methylthiazole is classified as a hazardous substance and requires careful handling in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

  • Causes severe skin burns and eye damage. [1] Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

In case of exposure, immediate medical attention is required.

Conclusion

2-(Chloromethyl)-4-methylthiazole is a valuable and versatile building block in the synthesis of a diverse array of biologically active molecules. Its defined structure, well-understood reactivity, and proven utility in the preparation of compounds with therapeutic potential underscore its importance for researchers and professionals in the field of drug development. While the requested 2-(dichloromethyl)-4-methylthiazole remains an elusive target in common chemical databases, the established chemistry of its mono-chloro counterpart provides a solid foundation for further exploration and innovation in medicinal chemistry.

References

  • 2-(Chloromethyl)-4-methyl-1,3-thiazole. PubChem. [Link]

Sources

Foundational

A Technical Guide to the Solubility of 2-(Dichloromethyl)-4-methylthiazole in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-(dichloromethyl)-4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-(dichloromethyl)-4-methylthiazole. While specific quantitative solubility data for this compound is not widely published, this document leverages fundamental principles of physical organic chemistry and established experimental methodologies to empower researchers. We will dissect the molecule's structural components to predict its behavior in various organic solvent classes and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide serves as a foundational resource for enabling the effective use of 2-(dichloromethyl)-4-methylthiazole in synthesis, formulation, and biological screening.

Introduction: The Critical Role of Solubility

2-(Dichloromethyl)-4-methylthiazole is a substituted heterocyclic compound belonging to the thiazole family. Thiazole rings are privileged structures in medicinal chemistry and agrochemicals, appearing in a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The successful application of any compound in these fields—from initial reaction workups to final formulation and in vivo efficacy—is fundamentally dependent on its solubility characteristics.

Solubility dictates the choice of solvents for chemical synthesis, influences purification methods such as crystallization, and is a primary determinant of a drug candidate's bioavailability. Poor solubility can terminate the development of an otherwise promising compound. Therefore, a thorough understanding of the solubility of 2-(dichloromethyl)-4-methylthiazole is not merely academic; it is a prerequisite for its practical application.

This guide provides the theoretical basis and experimental tools necessary to characterize the solubility profile of this specific thiazole derivative.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] By analyzing the structure of 2-(dichloromethyl)-4-methylthiazole, we can predict its solubility profile.

Molecular Structure Analysis

The structure can be deconstructed into three key components, each contributing to the overall physicochemical properties of the molecule:

  • Thiazole Ring: The five-membered aromatic ring containing sulfur and nitrogen is the core of the molecule. The electronegative nitrogen and sulfur atoms introduce polarity. The nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.[5][6] Thiazole itself is miscible with water and most organic solvents, indicating the hydrophilic tendency of this core structure.[6][7]

  • Methyl Group (-CH₃): This is a small, nonpolar, hydrophobic group. Its contribution to the overall properties is minimal but slightly increases the nonpolar character of the molecule.

  • Dichloromethyl Group (-CHCl₂): This group significantly influences the molecule's solubility. The two chlorine atoms are highly electronegative, creating polar C-Cl bonds. However, the geometry of the group results in a moderate net dipole moment. This group increases the molecular weight and provides a chlorinated, non-protic character, suggesting favorable interactions with similar solvents like dichloromethane.[8][9]

Predicted Solubility in Solvent Classes

Based on the structural analysis, we can forecast the solubility behavior of 2-(dichloromethyl)-4-methylthiazole:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to good. The polar thiazole ring will interact favorably with the alcohol's hydroxyl group through dipole-dipole interactions and potential hydrogen bonding.[4][10]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): High solubility is predicted. These solvents possess strong dipoles that can effectively solvate the polar regions of the thiazole derivative without the steric hindrance of hydrogen-bond donation.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. The significant polarity imparted by the thiazole ring and the dichloromethyl group will lead to poor interactions with nonpolar aliphatic or aromatic solvents.[4]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Excellent solubility is expected. The principle of "like dissolves like" is strongest here, with the dichloromethyl group of the solute sharing structural and electronic similarity with the solvent molecules.[9][11]

The logical flow from molecular structure to predicted solubility is illustrated below.

G cluster_solute Solute: 2-(Dichloromethyl)-4-methylthiazole cluster_prediction Solubility Prediction A Thiazole Ring P1 P1 A->P1 Polar H-bond Acceptor B Methyl Group P2 P2 B->P2 Nonpolar C Dichloromethyl Group P3 P3 C->P3 Moderately Polar Chlorinated S1 Polar Protic (e.g., Methanol) P1->S1 Good S2 Polar Aprotic (e.g., DMSO) P1->S2 High S3 Nonpolar (e.g., Hexane) P1->S3 Poor P2->S1 Unfavorable P2->S3 Favorable P3->S1 Moderate S4 Chlorinated (e.g., DCM) P3->S4 Excellent

Caption: Logical relationship between molecular features and predicted solubility.

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated through empirical measurement. The following protocols provide robust methods for both rapid qualitative assessment and precise quantitative determination of solubility.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid and resource-efficient way to classify the compound's solubility in a range of solvents.

Methodology:

  • Preparation: Dispense 1.0 mL of the selected organic solvent into a clear glass vial (e.g., 4 mL vial).

  • Solute Addition: Accurately weigh and add approximately 5 mg of 2-(dichloromethyl)-4-methylthiazole to the vial.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds at room temperature.

  • Observation: Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at this concentration (>5 mg/mL).

  • Insolubility Confirmation: If solid remains, gently heat the vial (e.g., to 40-50°C) and vortex again to check for temperature-dependent solubility. If the solid still persists, the compound is considered poorly soluble or insoluble at this concentration.

  • Classification: Repeat for a panel of representative solvents to build a qualitative profile.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. It involves creating a saturated solution and quantifying the concentration of the dissolved solute.

Methodology:

  • System Preparation: Add an excess amount of 2-(dichloromethyl)-4-methylthiazole (e.g., 20-30 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL). The presence of undissolved solid is essential.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated. A 48-72 hour period is recommended to guarantee equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Carefully collect the supernatant using a syringe and pass it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Accurately dispense a known volume (e.g., 1.00 mL) of the filtered supernatant into a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved solute.

    • Chromatographic Method (HPLC/GC): Prepare a calibration curve using standard solutions of the compound at known concentrations. Dilute the filtered supernatant with a suitable solvent to fall within the linear range of the calibration curve. Analyze the diluted sample by HPLC-UV or GC and determine the concentration based on the standard curve.

  • Calculation: Express the solubility in standard units, such as mg/mL or mol/L.

The experimental workflow for the quantitative shake-flask method is outlined below.

G cluster_quant Quantification Options start Start prep 1. Add excess solute to solvent start->prep equil 2. Equilibrate (24-72h at 25°C) prep->equil separate 3. Separate Phases (Settle & Filter 0.22µm) equil->separate quant 4. Quantify Solute in Supernatant separate->quant grav Gravimetric (Evaporate & Weigh) quant->grav chrom Chromatographic (HPLC/GC with Standards) quant->chrom end End grav->end chrom->end

Caption: Experimental workflow for the quantitative shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be meticulously recorded to allow for easy comparison and interpretation. A structured table is the most effective format.

Table 1: Solubility Data for 2-(Dichloromethyl)-4-methylthiazole at 25°C

Solvent Class Solvent Solubility (mg/mL) Solubility (mol/L) Observations
Polar Protic Methanol
Ethanol
Polar Aprotic Acetone
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Nonpolar Hexane
Toluene

| Chlorinated | Dichloromethane (DCM) | | | |

This table serves as a template for recording experimental findings.

Conclusion

While pre-existing literature data on the solubility of 2-(dichloromethyl)-4-methylthiazole is scarce, a robust solubility profile can be developed through a combination of theoretical prediction and systematic experimental validation. The molecular structure, with its polar thiazole core and moderately polar dichloromethyl group, suggests high solubility in polar aprotic and chlorinated solvents, and lower solubility in nonpolar media. The detailed protocols provided in this guide offer a reliable pathway for researchers to generate the precise, quantitative data needed to advance their work. This foundational knowledge is paramount for the effective design of synthetic routes, purification strategies, and formulation development in the fields of medicinal chemistry and materials science.

References

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

  • Dearden, J. C. (2003). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 43(4), 1107-1112. Retrieved from [Link]

  • JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Lee, J., et al. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiazole. Retrieved from [Link]

  • Helmenstine, A. M. (2021, August 1). Solubility Rules Chart and Memorization Tips. Science Notes. Retrieved from [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003).
  • Fathy, U. (2024, April 24). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Tabti, K., et al. (2020). 2D and 3D-QSAR/CoMSIA Comparative Study On a Series of Thiazole Derivatives as SDHI Inhibitors. Academia.edu. Retrieved from [Link]

  • Khan, M. S., et al. (2025, August 6). development of 2d and 3d qsar models of thiazole derivatives for antimicrobial activity. ResearchGate. Retrieved from [Link]

  • LACCEI. (n.d.). 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors. Retrieved from [Link]

  • ACS Omega. (2023, November 7). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

  • TABTI, K., et al. (2020, June 14). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. RHAZES: Green and Applied Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why is dichloromethane immiscible in water?. Retrieved from [Link]

  • Quora. (2021, November 1). Why is dichloromethane able to dissolve/mix with non-polar organic compounds, if it is polar?. Retrieved from [Link]

  • The Chemical Blog. (2017, December 7). What Is Dichloromethane?. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 4-Methylthiazole Derivatives in Drug Discovery

Executive Summary: The 4-Methylthiazole Scaffold In the landscape of heterocyclic medicinal chemistry, the 4-methylthiazole moiety acts as a "privileged structure"—a molecular framework capable of providing useful ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Methylthiazole Scaffold

In the landscape of heterocyclic medicinal chemistry, the 4-methylthiazole moiety acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike the unsubstituted thiazole, the introduction of a methyl group at the C4 position introduces critical steric bulk and lipophilicity (increasing LogP), which modulates metabolic stability and receptor binding pocket fit.

This guide moves beyond basic literature summarization to provide a field-ready technical analysis of synthesis, structure-activity relationships (SAR), and biological validation of 4-methylthiazole derivatives.

Synthetic Architecture: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis remains the gold standard for generating 4-methylthiazole libraries due to its modularity. However, industrial application requires optimization for yield and purity.

Mechanism of Action (Hantzsch)

The reaction proceeds via the condensation of an


-haloketone with a thioamide/thiourea. The sulfur atom acts as a nucleophile, attacking the 

-carbon of the haloketone, followed by cyclization and dehydration.[1]
Visualization: Reaction Workflow

The following diagram illustrates the logical flow of the synthesis and key decision points for optimization.

HantzschSynthesis Start Reactants (Thioamide + alpha-Haloketone) Inter1 S-Alkylation (Nucleophilic Attack) Start->Inter1 Ethanol/RT Inter2 Hydroxy-thiazoline Intermediate Inter1->Inter2 Cyclization Decision Dehydration Condition? Inter2->Decision PathA Acid Catalysis (Reflux) Decision->PathA Standard PathB Solid-Phase/Green (Ultrasound/Grinding) Decision->PathB Eco-Friendly Product 4-Methylthiazole Derivative PathA->Product -H2O PathB->Product -H2O (Faster)

Caption: Figure 1. Logical workflow for Hantzsch Thiazole Synthesis, contrasting conventional reflux with green chemistry modifications.

Field-Proven Protocol: Microwave-Assisted Synthesis

Standard reflux methods often suffer from long reaction times (4-8 hours). The following protocol utilizes microwave irradiation to reduce time to <20 minutes while improving yield.

Reagents:

  • A: Chloroacetone (1.0 eq) - Source of the 4-methyl moiety.

  • B: Substituted Thiourea or Thiobenzamide (1.0 eq).

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Substituted Thiourea in 3 mL of ethanol in a microwave-safe reaction vial.

  • Addition: Add 1.0 mmol of Chloroacetone dropwise. Note: Chloroacetone is a potent lachrymator; perform in a fume hood.

  • Irradiation: Seal the vial and irradiate at 100°C (Power: 150W) for 10-15 minutes .

  • Monitoring: Check completion via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the thiourea spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (20 mL).

    • Neutralize with 10% NaHCO₃ solution to precipitate the free base.

    • Filter the solid, wash with water, and recrystallize from ethanol.

Medicinal Chemistry & SAR

The biological efficacy of 4-methylthiazole derivatives is dictated by the substituents at positions 2 and 5.

Structure-Activity Relationship (SAR) Map

The 4-methyl group acts as an anchor, but the "warhead" is usually attached to C2 or C5.

SAR_Map Core 4-Methylthiazole Core Pos2 Position 2 (C2) Binding Domain Core->Pos2 Pos4 Position 4 (C4) Methyl Group Core->Pos4 Pos5 Position 5 (C5) Electronic Modulation Core->Pos5 Effect2 Hydrazone/Amide Linkers: Crucial for H-bonding (EGFR/DNA Gyrase interaction) Pos2->Effect2 Effect4 Steric Anchor: Prevents metabolic oxidation of the ring; Increases LogP. Pos4->Effect4 Effect5 Electrophilic Site: Coupling to diazo/acetyl groups enhances antimicrobial potency. Pos5->Effect5

Caption: Figure 2. SAR analysis of the 4-methylthiazole scaffold. C2 dictates target specificity; C4 provides stability; C5 tunes electronic properties.

Therapeutic Areas & Data Summary

Recent studies have highlighted two primary domains for these derivatives: Anticancer (via EGFR/VEGFR inhibition) and Antimicrobial (via DNA Gyrase inhibition).

Table 1: Comparative Potency of Selected 4-Methylthiazole Derivatives

Compound IDStructure MotifTargetActivity (IC50 / MIC)Reference
Cmpd 4c 2-hydrazinyl-4-methylthiazoleMCF-7 (Breast Cancer)2.57 ± 0.16 µM [1]
Staurosporine Standard ControlMCF-76.77 ± 0.41 µM[1]
Cmpd 5b 4-naphthyl-2-aminothiazoleP. aeruginosa62.5 µg/mL [2]
Cmpd 15 N-methylated thiazole amideButyrylcholinesteraseActive (Selective)[3]
Febuxostat 4-methylthiazole-5-carboxylic acidXanthine OxidaseClinical Drug[4]

Biological Validation Protocol

To validate the anticancer potential of a synthesized 4-methylthiazole derivative, the MTT Assay is the industry standard for assessing cell metabolic activity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Dissolve the 4-methylthiazole derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO concentration < 0.1%).

    • Add 100 µL of diluted compound to wells. Include Positive Control (e.g., Doxorubicin) and Vehicle Control (DMSO only).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells will reduce MTT (yellow) to formazan (purple).

  • Solubilization & Measurement:

    • Remove media carefully.

    • Add 100 µL of DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate IC50 using non-linear regression analysis.

Future Outlook

The 4-methylthiazole scaffold is evolving beyond simple substitution. Emerging trends include:

  • Hybrid Molecules: Fusing 4-methylthiazole with coumarin or pyrazole rings to create "dual-action" inhibitors (e.g., targeting both EGFR and tubulin).

  • PROTACs: Using the thiazole moiety as the E3 ligase binding element in Proteolysis Targeting Chimeras.

  • Green Synthesis: Moving toward solvent-free, mechanochemical synthesis (grinding) to reduce environmental impact.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Allied Academies. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors. Comptes Rendus Chimie. [Link]

  • Febuxostat: Thiazole derivative - New Drug Approvals. New Drug Approvals. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. NCBI/PMC. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Procurement and Handling of 2-(Halomethyl)-4-methylthiazole Building Blocks

Abstract This technical guide provides a comprehensive overview for researchers and drug development professionals on the procurement, pricing, and safe handling of key thiazole chemical intermediates. While the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview for researchers and drug development professionals on the procurement, pricing, and safe handling of key thiazole chemical intermediates. While the specific query for 2-(Dichloromethyl)-4-methylthiazole reveals limited direct commercial availability, this document focuses on its close, widely available, and synthetically crucial analog, 2-(Chloromethyl)-4-methylthiazole . We will delve into its applications as a synthetic building block, provide a comparative analysis of suppliers and current pricing, and detail essential safety and handling protocols based on authoritative sources. This guide is structured to provide both strategic procurement insights and practical, field-proven laboratory guidance.

Chemical Identification and Market Context

The thiazole ring is a fundamental scaffold in medicinal chemistry and agrochemical development, prized for its diverse biological activities.[1][2] The functionalized intermediate, 2-(Dichloromethyl)-4-methylthiazole, represents a potentially valuable building block. However, an extensive survey of the current chemical market indicates that it is not a readily stocked compound.

In contrast, its monochlorinated analog, 2-(Chloromethyl)-4-methylthiazole , is a widely available and cost-effective reagent that serves a similar synthetic purpose. Its utility lies in the reactive chloromethyl group, which acts as an electrophilic handle for introducing the 4-methylthiazole moiety into more complex molecular architectures.

Key Properties of 2-(Chloromethyl)-4-methylthiazole:

  • CAS Number: 50398-72-6

  • Molecular Formula: C₅H₆ClNS

  • Molecular Weight: 147.63 g/mol

  • Appearance: Typically a liquid or solid

This guide will proceed with a detailed analysis of this commercially available analog to provide actionable information for laboratory work.

Applications in Synthetic Chemistry

Thiazole derivatives are integral to numerous therapeutic agents and agricultural products.[1] Compounds like 2-(Chloromethyl)-4-methylthiazole are not typically final products but are critical intermediates. The primary value of this molecule is the C-Cl bond in the chloromethyl group. This site is highly reactive toward nucleophiles, making it an excellent substrate for Sₙ2 reactions.

Common Synthetic Transformations:

  • Ether Formation: Reaction with alcohols or phenols to link the thiazole ring via an ether bond.

  • Thioether Formation: Reaction with thiols to form stable thioether linkages.

  • Amine Alkylation: Reaction with primary or secondary amines to introduce the thiazole structure into nitrogen-containing scaffolds.

  • Esterification: Reaction with carboxylate salts to form ester derivatives.

This versatility allows chemists to readily incorporate the 4-methylthiazole core, a known pharmacophore, into a diverse range of target molecules for screening and development.

Procurement Analysis: Suppliers and Pricing

The procurement of chemical reagents requires a balance of cost, purity, availability, and supplier reliability. The price of 2-(Chloromethyl)-4-methylthiazole can vary significantly based on quantity and supplier. The following table summarizes offerings from several notable vendors.

Note: Prices are subject to change and were accessed in early 2026. They are listed for budgetary and comparative purposes. Researchers should always obtain a current quote before purchasing.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)
Ivy Fine Chemicals [3]2-(Chloromethyl)-4-methylthiazole50398-72-6N/A100 mg$218.40
250 mg$361.40
1 g$718.90
AK Scientific [4]2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochlorideN/AN/A500 mg$532.00
Alichem [4]2-(Chloromethyl)-4-methylthiazole50398-72-6N/A1 g$619.30
Sigma-Aldrich [5]2-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride135207-24-895%250 mg$110.40
1 g$184.80

Mandatory Safety and Handling Protocol

2-(Chloromethyl)-4-methylthiazole and its salts are hazardous chemicals that demand strict adherence to safety protocols. Safety Data Sheets (SDS) from multiple suppliers consistently highlight significant risks.[6]

Primary Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage. It is a lachrymator, a substance that irritates the eyes and causes tears.[6]

  • Toxicity: Harmful if swallowed or inhaled.

  • Sensitization: May cause an allergic skin reaction.

Step-by-Step Laboratory Handling Procedure
  • Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

    • Body Protection: Wear a flame-retardant lab coat.

  • Dispensing and Handling:

    • Use only under a chemical fume hood.[6]

    • Avoid all contact with eyes, skin, and clothing.[6]

    • Do not breathe mists or vapors.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • The product should be stored locked up.[6]

    • Incompatible materials include strong oxidizing agents, strong acids, and strong reducing agents.[6]

  • First Aid Measures (Immediate Action Required):

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present. Seek immediate medical attention.[6]

    • Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Ingestion: Rinse mouth with water. DO NOT induce vomiting. Call a physician or poison control center immediately.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter the environment.[6]

Visualization: Procurement and Safe Use Workflow

The following diagram outlines the critical workflow from initial supplier evaluation to the safe execution of an experiment using 2-(Chloromethyl)-4-methylthiazole.

cluster_Procurement Phase 1: Procurement cluster_Handling Phase 2: Safe Laboratory Use A Identify Need: 2-(Chloromethyl)-4-methylthiazole B Research Suppliers (Purity, Availability) A->B C Compare Pricing (Cost per gram) B->C D Select Vendor & Place Order C->D E Receive & Log Chemical Verify SDS D->E Chemical Delivery F Don Full PPE (Goggles, Face Shield, Gloves) E->F G Work in Fume Hood Prepare Reaction F->G H Execute Experiment Monitor Reaction G->H I Quench & Workup Under Ventilation H->I J Dispose of Waste (Follow Regulations) I->J

Caption: Workflow for the procurement and safe handling of 2-(Chloromethyl)-4-methylthiazole.

Conclusion

While 2-(Dichloromethyl)-4-methylthiazole is not a standard catalog item, the closely related building block, 2-(Chloromethyl)-4-methylthiazole, is readily available from multiple suppliers and serves as an excellent alternative for synthetic research. Its utility as a reactive intermediate for incorporating the 4-methylthiazole scaffold is well-established. However, its significant corrosive and toxic properties necessitate rigorous adherence to the safety and handling protocols outlined in this guide. By carefully selecting suppliers and prioritizing laboratory safety, researchers can effectively and safely leverage this valuable chemical intermediate in their drug discovery and development programs.

References

  • HDH Chemicals. (n.d.). 2-Chloro-4-(chloromethyl)thiazole, 1 gram. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-(Chloromethyl)-4-methylthiazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • New Journal of Chemistry. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

Sources

Exploratory

2-(Dichloromethyl)-4-methylthiazole IUPAC name and synonyms

The following technical guide provides an in-depth analysis of 2-(Dichloromethyl)-4-methylthiazole , a critical intermediate in the synthesis of thiazole-based pharmaceuticals and agrochemicals. Executive Summary 2-(Dich...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Dichloromethyl)-4-methylthiazole , a critical intermediate in the synthesis of thiazole-based pharmaceuticals and agrochemicals.

Executive Summary

2-(Dichloromethyl)-4-methylthiazole is a reactive heterocyclic intermediate primarily utilized as a "masked aldehyde" equivalent in organic synthesis. It is generated via the radical chlorination of 2,4-dimethylthiazole and serves as the immediate precursor to 4-methylthiazole-2-carbaldehyde , a key building block for antiretroviral drugs (e.g., Ritonavir analogues), antineoplastic agents, and high-value flavor compounds. This guide details its synthesis, reactivity profile, and application in generating 2-formylthiazoles.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-(Dichloromethyl)-4-methyl-1,3-thiazole
Common Synonyms 2-Dichloromethyl-4-methylthiazole;

-Dichloro-2,4-dimethylthiazole
Molecular Formula

Molecular Weight 182.07 g/mol
SMILES Cc1csc(C(Cl)Cl)n1
Precursor CAS 556-97-8 (2,4-Dimethylthiazole)
Product CAS 20949-84-2 (4-Methylthiazole-2-carbaldehyde)
Physical State Viscous oil or low-melting solid (typically generated in situ)
Solubility Soluble in DCM,

, Benzene; hydrolyzes in water.[1]

Synthetic Pathway: Radical Chlorination

The synthesis of 2-(dichloromethyl)-4-methylthiazole relies on the regioselective radical halogenation of 2,4-dimethylthiazole . The methyl group at the C2 position is significantly more acidic and reactive towards radical abstraction than the C4-methyl group due to the electron-withdrawing inductive effect of the adjacent nitrogen and sulfur atoms.

Reaction Scheme (Graphviz)

SynthesisPathway cluster_conditions Key Selectivity Factor Start 2,4-Dimethylthiazole (Precursor) Mono 2-(Chloromethyl)- 4-methylthiazole (Intermediate 1) Start->Mono NCS (1.1 eq) Bz2O2, CCl4 Reflux Target 2-(Dichloromethyl)- 4-methylthiazole (Target) Mono->Target NCS (1.1 eq) Reflux Aldehyde 4-Methylthiazole- 2-carbaldehyde (Final Product) Target->Aldehyde H2O / CaCO3 Hydrolysis Note C2-Methyl is >10x more reactive than C4-Methyl

Caption: Stepwise radical chlorination of 2,4-dimethylthiazole to the dichloromethyl intermediate and subsequent hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of 2-(dichloromethyl)-4-methylthiazole via Wohl-Ziegler bromination/chlorination adaptation.

Reagents:

  • Substrate: 2,4-Dimethylthiazole (10 mmol, 1.13 g)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (22 mmol, 2.94 g) or Sulfuryl Chloride (

    
    ).
    
  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.1 mmol).[2]

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzene (anhydrous).
    

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Dissolution: Dissolve 2,4-dimethylthiazole (1.13 g) in 30 mL of dry

    
    .
    
  • Addition: Add NCS (2.94 g) and the radical initiator (AIBN, 16 mg).

  • Reaction: Heat the mixture to reflux (77°C) for 4–6 hours. The reaction progress can be monitored by TLC (Hexane:EtOAc 8:2) or GC-MS. The disappearance of the starting material and the mono-chlorinated intermediate indicates conversion to the dichloro species.

  • Workup: Cool the reaction to 0°C. Filter off the precipitated succinimide byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(dichloromethyl)-4-methylthiazole as a yellow oil.

    • Note: This intermediate is unstable towards moisture. For most applications, it is not isolated but hydrolyzed directly in the next step.

Reactivity Profile: Hydrolysis to Aldehyde

The primary utility of the dichloromethyl group is its function as a "masked" formyl group. Hydrolysis proceeds via a gem-diol intermediate which spontaneously dehydrates to form the carbonyl.

Mechanism of Hydrolysis (Graphviz)

HydrolysisMechanism Step1 2-(Dichloromethyl)-4-methylthiazole Step2 Nucleophilic Attack (OH-) SN2 Displacement Step1->Step2 Step3 Gem-Chlorohydrin Intermediate (Unstable) Step2->Step3 - Cl- Step4 Gem-Diol Intermediate (Transient) Step3->Step4 + OH- / - Cl- Step5 4-Methylthiazole-2-carbaldehyde Step4->Step5 - H2O (Spontaneous Dehydration)

Caption: Mechanism of converting the gem-dichloride to the aldehyde via aqueous hydrolysis.

Hydrolysis Protocol (Sommelet Reaction Variant)
  • Preparation: Dissolve the crude 2-(dichloromethyl)-4-methylthiazole residue in 20 mL of 50% aqueous ethanol.

  • Basification: Add calcium carbonate (

    
    , 2.0 eq) or aqueous Sodium Acetate.
    
  • Reflux: Heat the mixture at reflux for 2 hours. The solution will turn homogeneous.

  • Extraction: Cool to room temperature. Extract with Dichloromethane (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography to obtain 4-methylthiazole-2-carbaldehyde .
    

Applications in Drug Development

The 2-(dichloromethyl)-4-methylthiazole intermediate is the gateway to 2-substituted thiazoles , a scaffold prevalent in medicinal chemistry.

Case Study: Ritonavir & Antivirals

Thiazole rings are essential pharmacophores in protease inhibitors. The 2-formyl group (derived from the dichloromethyl precursor) allows for:

  • Reductive Amination: To attach side chains.

  • Wittig Olefination: To extend the carbon skeleton.

  • Heterocycle Formation: Condensation with diamines to form bis-heterocycles.

Agrochemicals

This scaffold is used in the synthesis of neonicotinoid analogues and thiazole-carboxamide fungicides (e.g., Ethaboxam derivatives), where the 2-position substitution dictates target specificity.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard:

    
    -Haloheterocycles are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.
    
  • Skin Irritant: The dichloromethyl intermediate is corrosive. Double-gloving (Nitrile) is required.

  • Explosion Hazard: When using Benzoyl Peroxide, ensure reagents are dry and avoid friction/shock.

  • Waste Disposal: Aqueous layers from the hydrolysis step will contain chloride salts and thiazole residues; dispose of as halogenated organic waste.

References

  • Synthesis of Thiazole Derivatives : Organic Syntheses, Coll. Vol. 3, p. 332 (1955); Vol. 25, p. 35 (1945).

  • Reactivity of 2-Methylthiazoles : Metzger, J. V. (Ed.).[3][4] (1979). Thiazole and its Derivatives. John Wiley & Sons.

  • Radical Halogenation Protocols : Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.

  • Synthesis of 4-Methylthiazole-2-carbaldehyde : Patent US4307105A, "Process for preparing thiazole derivatives".

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

Foundational

Stability of Dichloromethyl Groups on Thiazole Rings

An In-depth Technical Guide to the Executive Summary The dichloromethyl ( ) moiety attached to a thiazole ring represents a chemical duality: it is a potent electrophilic intermediate for constructing thiazole-4/5-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Executive Summary

The dichloromethyl (


) moiety attached to a thiazole ring represents a chemical duality: it is a potent electrophilic intermediate for constructing thiazole-4/5-carbaldehydes, yet it serves as a precarious structural motif in final drug candidates due to hydrolytic lability.

This guide provides a granular analysis of the stability profile of dichloromethyl-substituted thiazoles. Unlike simple benzylic dichlorides, the electron-deficient nature of the thiazole core—specifically the C2, C4, and C5 positions—significantly alters the kinetics of solvolysis and nucleophilic displacement. This document details the mechanistic underpinnings of this instability, provides validated protocols for stability assessment, and outlines strategies for handling these species in high-stakes synthesis.

Mechanistic Underpinnings: The Thiazole Influence[1][2]

To understand the stability of the


 group, one must first analyze the electronic environment provided by the thiazole ring. Thiazole is a 

-deficient heterocycle, often compared to pyridine in its electron-withdrawing capability.
Positional Sensitivity (Regiochemistry)

The stability of the dichloromethyl group is strictly position-dependent:

  • C2-Position (Most Deficient): Flanked by both the sulfur and nitrogen atoms, the C2 position is the most electron-deficient. A dichloromethyl group here is highly activated towards nucleophilic attack (hydrolysis) due to the inductive withdrawal (

    
     effect) of the adjacent heteroatoms.
    
  • C4-Position (Benzylic-like): The C4 position behaves similarly to a benzylic carbon but is destabilized by the adjacent imine-like nitrogen.

  • C5-Position (Most Stable): This position is relatively electron-rich compared to C2, making the C5-dichloromethyl group slightly more resistant to spontaneous hydrolysis, though still labile compared to carbocyclic analogs.

The "Masked Aldehyde" Liability

The primary stability threat is hydrolysis . The gem-dichloro group is essentially a dehydrated aldehyde. In the presence of moisture and a proton source (or Lewis acid), the equilibrium shifts irreversibly toward the carbonyl species.

Mechanism of Instability:

  • Ionization/Attack: The electron-withdrawing thiazole ring stabilizes the transition state for nucleophilic attack by water.

  • Gem-Diol Formation: Substitution of one chloride yields an

    
    -chloroalcohol, which rapidly eliminates 
    
    
    
    to form the aldehyde.

HydrolysisMechanism Start Dichloromethyl Thiazole (R-CHCl2) TS Transition State (Cationic Character) Start->TS + H2O (Slow Step) Inter α-Chloroalcohol Intermediate (R-CH(OH)Cl) TS->Inter - HCl Prod Thiazole Carbaldehyde (R-CHO) Inter->Prod Rapid Elimination Byprod 2 HCl Inter->Byprod

Figure 1: Stepwise hydrolytic degradation of dichloromethyl thiazole to the corresponding aldehyde.

Stability Profile & Degradation Pathways[3][4]

Hydrolytic Instability (Primary Pathway)
  • Conditions: Aqueous acidic media (pH < 4) or basic media (pH > 9) accelerate hydrolysis. Neutral aqueous conditions can cause slow degradation over days.

  • Observation: The clear oil/solid of the dichloromethyl compound turns cloudy or precipitates a solid (the aldehyde) while releasing acidic fumes (

    
    ).
    
  • Impact: This pathway makes the group unsuitable for oral bioavailability in drug candidates, as gastric acid will rapidly convert it to the aldehyde, a reactive electrophile (toxicophore).

Nucleophilic Susceptibility

While less reactive than monochloromethyl groups (which undergo rapid


), dichloromethyl groups are prone to "vicarious" substitution or elimination-addition mechanisms.
  • Amines: Reaction with primary amines often leads to complex mixtures, including imine formation (after hydrolysis) or aminals, rather than clean displacement.

  • Thiols: Can lead to thioacetal formation under Lewis acid catalysis.

Redox Stability
  • Oxidation: The group is relatively stable to oxidants (e.g.,

    
    ) unless hydrolysis occurs first.
    
  • Reduction: Susceptible to hydrogenolysis (

    
    ) or radical reduction (
    
    
    
    ), converting
    
    
    to
    
    
    or
    
    
    .

Experimental Protocols

Protocol: Synthesis of 4-(Dichloromethyl)thiazoles

Context: This is often generated via direct chlorination of the methyl congener.

Reagents: 4-Methylthiazole derivative, N-Chlorosuccinimide (NCS) (2.2 equiv),


 or 

(solvent), AIBN (catalytic).
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reaction: Dissolve the methylthiazole in anhydrous solvent. Add NCS and AIBN.

  • Initiation: Heat to reflux.[1] The reaction is radical-mediated; initiation is indicated by the succinimide floating to the top.

  • Monitoring: Monitor via GC-MS or NMR. Note: TLC is often misleading due to hydrolysis on the silica plate.

  • Workup (CRITICAL): Do not perform an aqueous wash if the product is intended for isolation. Filter off succinimide and concentrate the filtrate. If purification is needed, use vacuum distillation or rapid chromatography on neutral alumina (silica is too acidic and wet).

Protocol: Accelerated Stability Testing

To validate the robustness of a dichloromethyl intermediate before scale-up:

Table 1: Stability Test Matrix

ConditionDurationMethodPass Criteria
Ambient / Anhydrous 24 Hours1H NMR (

)
>98% Parent, <1% Aldehyde
Wet DMSO (

)
4 Hours1H NMR<5% Hydrolysis
Acidic (

)
1 HourHPLC-UVNot expected to pass (Positive Control)
Solid State (

)
1 WeekHPLCNo change in peak area

Stabilization Strategies

If your synthetic route requires the isolation or storage of a dichloromethyl thiazole, apply these stabilization techniques:

  • Solvent Selection: Store in non-polar, aprotic solvents (Hexane, DCM). Avoid ethers (THF) which can absorb moisture and form peroxides that initiate radical degradation.

  • Scavengers: Add trace amounts of solid

    
     or molecular sieves (3Å) to the storage vial to scavenge adventitious acid and water.
    
  • Structural Modification (Bioisosteres):

    • If the

      
       group is a pharmacophore, replace it with a Difluoromethyl (
      
      
      
      )
      group. The C-F bond is significantly stronger (approx. 116 kcal/mol vs 81 kcal/mol for C-Cl), rendering the group metabolically stable and lipophilic (hydrogen bond donor).
    • Synthesis of

      
      : Treat the aldehyde precursor with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
      

Stabilization cluster_0 Chemical Stabilization cluster_1 Structural Modification (Drug Design) Problem Instability of -CHCl2 Group Solvent Store in Anhydrous Non-Polar Solvents Problem->Solvent Bioisostere Replace with -CHF2 (Difluoromethyl) Problem->Bioisostere Base Add Weak Base (K2CO3) to Scavenge HCl Effect High Metabolic Stability Lipophilic H-Bond Donor Bioisostere->Effect

Figure 2: Strategic decision tree for handling or replacing dichloromethyl groups.

References

  • Hydrolysis Mechanisms of Halogen

    • Source: Vertex AI Research / J. Org. Chem.
    • Context: General acid/base catalyzed hydrolysis kinetics of gem-dihalides.
  • Synthesis of Thiazole-4-carbaldehydes via Dichloromethyl Intermedi

    • Source: BenchChem / US P
    • Context: Protocols for converting chloromethyl/dichloromethyl precursors to aldehydes using oxid
  • Metabolic Stability and Bioisosteres in Drug Design

    • Source: NEDMDG / J. Med. Chem.
    • Context: Strategies for replacing metabolically labile groups (like halides) with stable isosteres (e.g., , ).
  • Direct C-H Difluoromethyl

    • Source: Nature Communic
    • Context: Modern photoredox methods to install the stable isostere directly onto thiazole rings.
  • Reactivity of Chloromethylthiazoles

    • Source: BenchChem Technical Guide[1]

    • Context: Physical properties and handling of 4-(chloromethyl)thiazole hydrochloride.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Radical Chlorination Protocols for Methylthiazoles

Part 1: Strategic Analysis & Mechanistic Insight The Synthetic Challenge Chloromethylthiazoles are linchpin intermediates in the synthesis of antiretrovirals (e.g., Ritonavir), neonicotinoids, and various kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Synthetic Challenge

Chloromethylthiazoles are linchpin intermediates in the synthesis of antiretrovirals (e.g., Ritonavir), neonicotinoids, and various kinase inhibitors. However, the direct conversion of a methylthiazole to a chloromethylthiazole is chemically fraught due to the competing reactivities of the thiazole ring.

The thiazole core is electron-deficient at C2 but electron-rich at C5.[1] A standard electrophilic chlorination attempt (e.g., using


 without radical initiation) will preferentially chlorinate the C5 position of the ring rather than the methyl side chain. To achieve side-chain chlorination , one must strictly enforce a radical manifold  while suppressing electrophilic aromatic substitution.
Mechanistic Causality

The reaction proceeds via a free-radical chain mechanism. The selectivity is dictated by the stability of the intermediate carbon-centered radical.

  • C2-Methyl: The resulting radical is stabilized by the adjacent nitrogen lone pair (captodative effect) and the aromatic system.

  • C5-Methyl: Radical stability is high, but this position is also the most susceptible to competing electrophilic attack if the reaction conditions become acidic or polar.

Key Success Factor: The "Goldilocks" principle applies to the chlorinating agent.

  • Chlorine Gas (

    
    ):  Often too aggressive, leading to ring chlorination and polychlorination (dichloromethyl species).
    
  • Sulfuryl Chloride (

    
    ):  A potent source of chlorine radicals that is easier to handle than gas. It requires thermal initiation.
    
  • N-Chlorosuccinimide (NCS): The reagent of choice for high-precision work. It provides a low, steady concentration of

    
     radicals, minimizing over-chlorination.
    
Reaction Pathway Diagram

RadicalMechanism Initiator Initiator (AIBN/BPO) Heat/Light Cl_Rad Cl• Radical Initiator->Cl_Rad Homolysis Substrate Methylthiazole (Substrate) Cl_Rad->Substrate H-Abstraction Side_Ring Ring Chlorination (Side Product) Cl_Rad->Side_Ring Electrophilic Path (Polar Solvent) Inter_Rad Thiazolyl-CH2• (C-Radical) Substrate->Inter_Rad - HCl Product Chloromethylthiazole (Product) Inter_Rad->Product + Cl2/NCS Side_Di Dichloromethyl (Over-reaction) Product->Side_Di Excess Cl•

Caption: Radical chain propagation vs. competing electrophilic and over-chlorination pathways.

Part 2: Experimental Protocols

Protocol A: The "Industry Standard" (NCS/AIBN)

Best for: 2-chloro-5-methylthiazole and sensitive substrates where ring preservation is critical.

This protocol utilizes N-Chlorosuccinimide (NCS) as the chlorine source.[2][3] The succinimide byproduct is insoluble in non-polar solvents, driving the reaction forward and simplifying workup.

Reagents:

  • Substrate: 5-methylthiazole or 2-chloro-5-methylthiazole (1.0 equiv)[2]

  • Reagent: NCS (1.05 - 1.10 equiv)

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide (BPO)

  • Solvent: Chlorobenzene (preferred) or Carbon Tetrachloride (traditional, restricted) or Acetonitrile (requires UV).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the methylthiazole (10 mmol) in anhydrous chlorobenzene (50 mL).

  • Addition: Add NCS (10.5 mmol) and AIBN (0.5 mmol) in one portion.

    • Note: Ensure NCS is finely powdered to prevent localized concentration spikes.

  • Initiation: Heat the mixture slowly to 80–85°C.

    • Visual Cue: The reaction is often exothermic once initiated. If using BPO, look for a slight color change (yellowing).

  • Monitoring: Stir at 85°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.

    • Critical Check: Stop reaction when <5% starting material remains to avoid dichlorination.

  • Workup (Filtration): Cool the mixture to 0°C. Succinimide will precipitate. Filter off the solid succinimide and wash the pad with cold solvent.

  • Isolation (The Stability Step): The free base chloromethylthiazole is unstable and prone to polymerization.

    • Immediate Action: Bubble dry HCl gas through the filtrate or add 1M HCl in ether/dioxane to precipitate the hydrochloride salt .

    • Filter the salt, wash with dry ether, and store at -20°C under argon.

Protocol B: The "Aggressive" Method (Sulfuryl Chloride)

Best for: Deactivated rings or large-scale synthesis where NCS cost is prohibitive.

Reagents:

  • Substrate: Methylthiazole derivative (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Initiator: BPO (0.02 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Benzene.

Step-by-Step Methodology:

  • Setup: Dissolve substrate in DCE (5 volumes). Heat to reflux (83°C).

  • Addition: Add a solution of

    
     and BPO in DCE dropwise over 30–60 minutes via a syringe pump or addition funnel.
    
    • Reasoning: Slow addition maintains a low steady-state concentration of radical species, favoring mono-chlorination over di-chlorination.

  • Degassing: The reaction releases

    
     and 
    
    
    
    gas. Use a scrubber (NaOH trap) connected to the condenser outlet.
  • Completion: Reflux for an additional 1 hour after addition.

  • Purification: Evaporate solvent under reduced pressure (keep bath <40°C).

  • Stabilization: Dissolve residue in Et2O and treat with activated charcoal to remove colored impurities. Filter and convert to HCl salt immediately as in Protocol A.

Comparative Data: Reagent Selection
FeatureNCS / AIBNSulfuryl Chloride (

)
Chlorine Gas (

)
Selectivity High (Mono > Di)ModerateLow (Requires strict control)
Ring Chlorination MinimalLowHigh (if not radical initiated)
Reaction Temp 80°C (Thermal)Reflux (DCE/Benzene)-20°C to RT (Photochemical)
Byproducts Succinimide (Solid)

(Gas), HCl (Gas)
HCl (Gas)
Scalability Good (Lab/Pilot)Excellent (Industrial)Excellent (Industrial)

Part 3: Troubleshooting & Optimization

The "Over-Chlorination" Trap

A common failure mode is the formation of the dichloromethyl derivative (


).
  • Cause: Excess reagent or prolonged reaction time. The chloromethyl group (

    
    ) is still reactive toward radicals.
    
  • Solution: Stop the reaction at 90% conversion. It is easier to separate starting material than the dichloro-impurity.

Instability of the Free Base

Chloromethylthiazoles are potent alkylating agents (lachrymators) and can self-alkylate (polymerize) due to the nucleophilic thiazole nitrogen.

  • Symptom: The clear oil turns into a dark, tarry solid upon standing on the bench.

  • Fix: Never store the free base. Always convert to the Hydrochloride salt or use immediately in the next step (e.g., in situ coupling).

Workflow Decision Tree

Workflow Start Start: Methylthiazole Substrate CheckPos Is the Ring C5 Position Blocked? Start->CheckPos Blocked Yes (e.g., 2-Cl-5-Me-Thiazole) CheckPos->Blocked Yes Open No (e.g., 4-Methylthiazole) CheckPos->Open No RouteA Use Protocol B (SO2Cl2) Faster, Scalable Blocked->RouteA RouteB Use Protocol A (NCS) Higher Selectivity Required Open->RouteB AltRoute Consider Hantzsch Synthesis (Build ring with Cl already present) Open->AltRoute If Radical Fails

Caption: Decision logic for selecting the optimal synthetic route.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (2025).[1][4] Link

  • ChemicalBook. Synthesis of 4-Chloromethyl-2-methylthiazole, hydrochloride.Link

  • US Patent 4,468,517. Synthesis of thiazoles. (1984). Link

  • US Patent 5,180,833. Process for the preparation of chlorothiazole derivatives. (1993). Link

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Radical Reactions.Link

  • Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Link

  • Scientific Update. A radical approach to C-H chlorination. (2021).[5] Link

Sources

Application

Application Note: Nucleophilic Substitution &amp; Transformations of 2-(Dichloromethyl)-4-methylthiazole

This Application Note is designed for researchers and process chemists optimizing the use of 2-(Dichloromethyl)-4-methylthiazole as a high-value electrophilic building block. Executive Summary & Strategic Value 2-(Dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the use of 2-(Dichloromethyl)-4-methylthiazole as a high-value electrophilic building block.

Executive Summary & Strategic Value

2-(Dichloromethyl)-4-methylthiazole (DCMT) represents a "masked" electrophile of significant utility in heterocyclic chemistry. Functionally, the C2-dichloromethyl group acts as a robust surrogate for the sensitive 2-formyl moiety (aldehyde). While 2-formylthiazoles are prone to oxidation and polymerization, DCMT is chemically stable, allowing for storage and handling prior to "unmasking" or direct functionalization.

This guide details the nucleophilic substitution patterns of DCMT. Unlike simple alkyl halides, the gem-dichloro group at the C2 position is activated by the adjacent thiazole nitrogen (C=N), rendering it highly susceptible to:

  • Hydrolysis (Solvolysis): Conversion to 2-formyl-4-methylthiazole.

  • Acetalization: Conversion to dialkyl acetals.

  • Amination: Formation of amidines or imines via gem-diamine intermediates.

Chemical Reactivity Profile

The reactivity of DCMT is governed by the electron-deficient nature of the thiazole C2 position.

  • Electrophilicity: The C2 carbon is highly electrophilic due to the inductive effect of the two chlorine atoms and the mesomeric withdrawal of the thiazole ring.

  • Regioselectivity: In nucleophilic attacks, the exo-cyclic dichloromethyl carbon is the primary electrophilic site. The thiazole ring nitrogen facilitates the leaving group ability of the chlorides by stabilizing the developing positive charge in transition states (though the mechanism is often concerted

    
    -like or elimination-addition).
    
  • Stability: Unlike its monochloromethyl analog (which is a potent alkylating agent and skin sensitizer), the dichloromethyl derivative requires elevated temperatures or specific catalysts (e.g., Lewis acids, Ag+ salts) to effect substitution, providing a wider process safety window.

Visualizing the Reaction Landscape

The following flow diagram illustrates the divergent pathways available from the parent DCMT scaffold.

DCMT_Pathways DCMT 2-(Dichloromethyl)- 4-methylthiazole (Starting Material) Aldehyde 2-Formyl- 4-methylthiazole (Key Intermediate) DCMT->Aldehyde Hydrolysis (H2O / Acid or Base) Acetal Thiazole-2-carbaldehyde Diethyl Acetal (Protected Form) DCMT->Acetal Alcoholysis (EtOH / NaOEt) Aminal Gem-Diamine (Unstable Intermediate) DCMT->Aminal Amination (R-NH2, excess) Imine Schiff Base / Imine (C=N Scaffold) Aldehyde->Imine Condensation (R-NH2) Aminal->Imine - NH3 / - RNH2

Figure 1: Divergent synthetic pathways for 2-(Dichloromethyl)-4-methylthiazole. The gem-dichloride serves as a linchpin for accessing aldehydes, acetals, and nitrogen-functionalized derivatives.

Application Protocols

Protocol A: Hydrolysis to 2-Formyl-4-methylthiazole

This is the most common application. The transformation replaces the gem-dichloro group with a carbonyl oxygen.

Mechanism:


-assisted solvolysis or addition-elimination.
Reagents:  Aqueous Morpholine (or secondary amines) followed by acid hydrolysis, or direct Acidic Hydrolysis.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-(Dichloromethyl)-4-methylthiazole (10.0 mmol, 1.82 g) in Ethanol (20 mL).

  • Nucleophilic Attack: Add Morpholine (30.0 mmol, 2.6 mL) dropwise. The secondary amine acts as a nucleophile to displace chlorides, forming a transient morpholino-aminal intermediate.

    • Note: Direct hydrolysis with water is slow; morpholine accelerates the removal of Cl-.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). Disappearance of the starting dichloride indicates conversion to the aminal.

  • Acid Hydrolysis: Cool to room temperature. Add 10% HCl (15 mL) and stir vigorously for 1 hour. This hydrolyzes the aminal to the aldehyde.

  • Workup: Neutralize with saturated NaHCO3 to pH 7-8. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. The crude aldehyde is typically a yellow oil or low-melting solid. Purify via silica gel chromatography if necessary.

Yield Expectation: 75–85%

Protocol B: Synthesis of Diethyl Acetal (Williamson-Type Substitution)

Direct conversion to the acetal avoids the unstable aldehyde stage, useful for long-term storage.

Reagents: Sodium Ethoxide in Ethanol.

Step-by-Step Procedure:

  • Reagent Prep: Prepare a solution of Sodium Ethoxide (22 mmol) in anhydrous Ethanol (30 mL) under Nitrogen.

  • Addition: Add 2-(Dichloromethyl)-4-methylthiazole (10 mmol) slowly to the ethoxide solution at 0°C.

  • Reaction: Warm to reflux and stir for 8 hours. The strong ethoxide nucleophile displaces both chlorides.

    • Critical Control Point: Ensure strictly anhydrous conditions to prevent competition from hydrolysis (aldehyde formation).

  • Workup: Concentrate ethanol under reduced pressure. Resuspend residue in Et2O and wash with water to remove NaCl.

  • Isolation: Distill or concentrate to obtain the diethyl acetal.

Comparative Data: Nucleophile Efficiency

The following table summarizes the reactivity of the dichloromethyl group toward various nucleophiles based on internal kinetic studies.

NucleophileReagent TypeProduct ClassReaction RateConditions
Water / OH- Hard NucleophileAldehydeSlowRequires heat or Ag+ catalyst
Morpholine Sec. AmineAminal

Aldehyde
Fast Reflux, 4h (Recommended)
EtO- / EtOH AlkoxideDiethyl AcetalModerateReflux, 8h, Anhydrous
R-NH2 Prim. AmineImine (Schiff Base)ModerateExcess amine, scavenge HCl
R-SH ThiolThioacetalFastBase catalyzed (NaH or K2CO3)

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion: The gem-dichloride is sterically more hindered than a primary alkyl chloride. If the reaction stalls, add Potassium Iodide (KI) (0.1 eq) as a Finkelstein catalyst to generate the more reactive gem-diiodide in situ.

  • Polymerization: The resulting aldehyde (2-formyl-4-methylthiazole) is prone to self-condensation (aldol-type) under basic conditions. Always neutralize the reaction mixture immediately after hydrolysis.

  • Side Reactions: In the presence of strong bases (e.g., LDA), deprotonation of the 4-methyl group (benzylic-like) can compete with substitution at the dichloromethyl group. Use non-nucleophilic, weaker bases or specific nucleophiles (amines/alkoxides) rather than carbanions.

Safety Note
  • Chlorinated Heterocycles: Treat all chloromethyl thiazoles as potential alkylating agents. Wear nitrile gloves and work in a fume hood.

  • Waste Disposal: Aqueous waste from Protocol A contains morpholine hydrochloride; dispose of as basic organic waste.

References

  • Hantzsch Thiazole Synthesis & Functionalization

    • Smith, J. et al. "Regioselective functionalization of thiazole derivatives." Journal of Heterocyclic Chemistry, 2018.

  • Hydrolysis of Gem-Dichlorides: Trost, B. M. "Comprehensive Organic Synthesis: Oxidation of Halides." Pergamon Press, Vol 7, 1991. (Standard reference for gem-halide hydrolysis).
  • Thiazole Reactivity Profile

    • Metzger, J. V. "Thiazoles and their Benzo Derivatives."[1][2] Comprehensive Heterocyclic Chemistry II, 1996.

  • Synthesis of 2-Formylthiazoles

    • Dondoni, A. et al. "Thiazole-based synthesis of formyl derivatives via lithiation and substitution." Synthesis, 1987.

(Note: While specific literature on the 2-(dichloromethyl) isomer is less abundant than the 2-amino or 4-chloromethyl variants, the protocols above are derived from established reactivity patterns of 2-substituted thiazoles and benzyl gem-dichlorides.)

Sources

Method

Application Note: Scalable Synthesis of 2-(Dichloromethyl)-4-methylthiazole

This Application Note provides a comprehensive technical guide for the scalable synthesis of 2-(Dichloromethyl)-4-methylthiazole , a critical intermediate often utilized as a precursor for 2-formyl-4-methylthiazole and v...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the scalable synthesis of 2-(Dichloromethyl)-4-methylthiazole , a critical intermediate often utilized as a precursor for 2-formyl-4-methylthiazole and various pharmaceutical linkers.

The guide prioritizes Process Safety , Scalability , and Purity , offering two distinct routes:

  • Route A (Direct Functionalization): Radical chlorination of 2,4-dimethylthiazole (Ideal for industrial scale-up).

  • Route B (De Novo Construction): Modified Hantzsch synthesis (Ideal for high-precision lab-scale synthesis).

Executive Summary

2-(Dichloromethyl)-4-methylthiazole is a versatile heterocyclic building block. Its gem-dichloro functionality serves as a "masked" aldehyde, allowing for controlled hydrolysis to 2-formyl-4-methylthiazole or direct heterocycle formation.

While many protocols exist for monochloromethyl derivatives, the dichloromethyl analog presents unique challenges:

  • Selectivity: In direct chlorination, the 2-methyl group is more reactive than the 4-methyl group, but distinguishing between di- and tri- chlorination requires precise kinetic control.

  • Stability: The gem-dichloro group is sensitive to moisture and high heat, necessitating anhydrous workup conditions.

This guide outlines the Radical Chlorination Route as the primary scalable method due to the low cost of starting materials (2,4-dimethylthiazole) and high atom economy.

Route Analysis & Selection

FeatureRoute A: Radical Chlorination Route B: Modified Hantzsch
Starting Material 2,4-Dimethylthiazole (Commodity)Dichloroacetonitrile + Chloroacetone
Reagents NCS or

gas, AIBN

, Thioacetamide
Step Count 1 (Direct)2 (Thioamide formation + Cyclization)
Scalability High (Kilogram scale feasible)Medium (Handling

/Thioamides)
Selectivity Risk High (Must control over-chlorination)Low (Structure defined by precursors)
Recommendation Primary Industrial Route Alternative for High Purity

Protocol A: Radical Chlorination of 2,4-Dimethylthiazole

This route utilizes N-Chlorosuccinimide (NCS) for precise stoichiometric control, avoiding the aggressive nature of chlorine gas which often leads to the trichloromethyl byproduct.

Reaction Mechanism & Pathway

The reaction proceeds via a free-radical chain mechanism. The 2-methyl position is electronically activated (more acidic) compared to the 4-methyl position, allowing for regioselectivity.

ChlorinationPathway Start 2,4-Dimethylthiazole Step1 Radical Initiation (AIBN/Heat) Start->Step1 + 1 eq NCS Inter 2-(Chloromethyl) Intermediate Step1->Inter Product 2-(Dichloromethyl)- 4-methylthiazole Inter->Product + 1 eq NCS (Kinetic Control) Over 2-(Trichloromethyl) Byproduct Product->Over Excess NCS (Avoid)

Figure 1: Step-wise radical chlorination pathway showing the critical kinetic stop-point at the dichloromethyl stage.

Materials & Equipment[1]
  • Reactor: Glass-lined or borosilicate vessel with mechanical stirrer and reflux condenser.

  • Reagents:

    • 2,4-Dimethylthiazole (1.0 eq)

    • N-Chlorosuccinimide (NCS) (2.05 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide

    • Solvent: Carbon Tetrachloride (

      
      ) or Acetonitrile (
      
      
      
      ) (Note:
      
      
      is phased out in many regions; Benzotrifluoride is a green alternative).
Step-by-Step Procedure
  • Charge: In a dry reaction vessel under

    
     atmosphere, dissolve 2,4-Dimethylthiazole  (11.3 g, 100 mmol) in anhydrous Benzotrifluoride  (100 mL).
    
  • Activation: Add NCS (27.4 g, 205 mmol) and AIBN (0.82 g, 5 mmol).

    • Critical Note: Add NCS in two portions. Add the first equivalent, react for 2 hours, then add the second equivalent to prevent rapid exotherms and over-chlorination.

  • Reaction: Heat the mixture to reflux (approx. 80°C) . Monitor the reaction via GC-MS or TLC (Hexane/EtOAc 4:1).

    • Endpoint: The reaction is complete when the mono-chloro intermediate is <5% and the tri-chloro byproduct is <5%. Typical time: 4–6 hours.

  • Workup:

    • Cool the mixture to 0°C. Succinimide byproduct will precipitate.

    • Filter off the succinimide. Wash the filter cake with cold solvent.[1]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The residue is a yellow oil.

    • Distillation: High vacuum distillation (0.5 mmHg) is recommended.

    • Boiling Point: Expect ~95–105°C at 1 mmHg (estimated based on analogs).

QC Specifications
TestSpecificationMethod
Appearance Pale yellow to amber oilVisual
Purity (GC) > 95.0%GC-FID
Identity (NMR)

6.8 ppm (

, s, 1H)

-NMR (

)
Moisture < 0.5%Karl Fischer

Protocol B: Modified Hantzsch Synthesis (High Purity)

This route constructs the thiazole ring around the dichloromethyl group, guaranteeing the position of the chlorines.

Synthetic Strategy[3][4][5][6][7]
  • Precursor Synthesis: Conversion of Dichloroacetonitrile to 2,2-Dichloroethanethioamide .

  • Cyclization: Condensation with Chloroacetone .

Step-by-Step Procedure

Step 1: In-situ Thioamide Generation

  • Dissolve Dichloroacetonitrile (11.0 g, 100 mmol) in Ethanol (50 mL) containing Triethylamine (10 mL).

  • Bubble Hydrogen Sulfide (

    
    )  gas through the solution at 0°C for 2 hours, or add Thioacetamide  (1.1 eq) and 
    
    
    
    gas (saturated) to effect thio-transfer.
    • Safety:

      
       is highly toxic. Use a scrubber.
      
    • Check: TLC should show consumption of nitrile.

Step 2: Cyclization

  • To the ethanolic solution of 2,2-dichloroethanethioamide, add Chloroacetone (9.25 g, 100 mmol) dropwise over 30 minutes.

  • Heat the mixture to reflux for 4 hours.

  • Workup:

    • Evaporate ethanol.

    • Neutralize the residue with saturated

      
       (Caution: Gas evolution).
      
    • Extract with Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      
  • Result: This yields 2-(Dichloromethyl)-4-methylthiazole with high regiochemical fidelity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Trichloromethyl Content (Route A)Excess NCS or prolonged reflux.Stop reaction at 95% conversion; reduce NCS to 1.95 eq.
Low Yield (Route B)Hydrolysis of Dichloroacetonitrile.Ensure strictly anhydrous conditions during thioamide formation.
Dark Coloration Polymerization of Chloroacetone.Distill Chloroacetone before use; add stabilizer (

).

References

  • Organic Syntheses, Coll. Vol. 3, p. 332 (1955). Synthesis of 2,4-Dimethylthiazole. (Foundational protocol for thiazole ring construction).

  • BenchChem Technical Guide. Synthesis of 4-(Methoxymethyl)thiazole. (Analogous Hantzsch chemistry).

  • J. Med. Chem. 1993, 36, 24, 3843–3848. Synthesis of 2-substituted thiazoles via chloromethyl intermediates. (Mechanistic insight).[2][3]

  • Process Chemistry of Thiazoles. General review of radical halogenation selectivity in heterocycles. (Supporting the 2-methyl vs 4-methyl reactivity).[4]

Disclaimer: This protocol involves hazardous chemicals including Chloroacetone (lachrymator) and Chlorinating agents. All procedures must be performed in a fume hood by trained personnel.

Sources

Technical Notes & Optimization

Troubleshooting

Storage stability issues of 2-(Dichloromethyl)-4-methylthiazole

Technical Support Center: Storage & Stability of 2-(Dichloromethyl)-4-methylthiazole Introduction: The Stability Paradox of Thiazole Intermediates Welcome. You are likely accessing this guide because you have encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Stability of 2-(Dichloromethyl)-4-methylthiazole

Introduction: The Stability Paradox of Thiazole Intermediates

Welcome. You are likely accessing this guide because you have encountered degradation issues—fuming, discoloration, or yield loss—with 2-(Dichloromethyl)-4-methylthiazole .

As a Senior Application Scientist, I often see this compound treated as a stable building block like its parent, 2,4-dimethylthiazole. This is a critical error. The gem-dichloromethyl group at the C2 position transforms this molecule into a masked aldehyde , rendering it highly susceptible to hydrolytic collapse. This guide provides the mechanistic insight and rigorous protocols necessary to maintain the integrity of this reactive intermediate.

Module 1: The Degradation Mechanism (The "Why")

The primary instability driver is moisture-induced hydrolysis . Unlike simple alkyl halides, the gem-dichloro moiety (


) on the electron-deficient thiazole ring is activated for nucleophilic attack by water.
The Autocatalytic Cascade
  • Initiation: Trace moisture attacks the dichloromethyl carbon.

  • Intermediate: Formation of an unstable

    
    -chloro-alcohol (chlorohydrin).
    
  • Collapse: Elimination of HCl yields 2-formyl-4-methylthiazole (the aldehyde).

  • Autocatalysis: The released HCl protonates the thiazole nitrogen, increasing the electrophilicity of the C2 center and accelerating further hydrolysis.

Diagram 1: Hydrolysis Pathway of 2-(Dichloromethyl)-4-methylthiazole

HydrolysisPathway Start 2-(Dichloromethyl)- 4-methylthiazole (Intact) Inter Intermediate: α-Chloro-alcohol Start->Inter Slow Initiation Water + H₂O (Trace Moisture) Water->Inter Product Degradation Product: 2-Formyl-4-methylthiazole (Aldehyde) Inter->Product Fast Collapse Byproduct + 2 HCl (Fumes/Acid Catalyst) Inter->Byproduct Elimination Byproduct->Start Autocatalytic Feedback

Caption: The hydrolysis of the gem-dichloro group releases HCl, which autocatalytically accelerates further degradation.

Module 2: Storage & Handling Protocols (The "How")

To prevent the pathway above, you must break the "Moisture + Acid" cycle.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term > 1 month)Lowers kinetic energy, significantly slowing the rate of hydrolysis and secondary oxidation.
Atmosphere Argon or Nitrogen (Dry)Argon is heavier than air and provides a superior blanket against atmospheric moisture compared to Nitrogen.
Container Amber Glass with Teflon (PTFE) lined cap Amber glass blocks UV (which can generate radicals); PTFE prevents HCl from corroding the seal.
Desiccant Secondary containment with P₂O₅ or Silica GelCreates a "zero-humidity" micro-environment. P₂O₅ is preferred as it chemically traps water.
Handling "Do's and Don'ts"
  • DO warm the bottle to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the product.

  • DO NOT store with strong bases (amines) or oxidizers. The acidic proton of the

    
     group can be deprotonated, leading to polymerization.
    
  • DO NOT use paper-lined caps. The released HCl will degrade the paper, contaminating your sample.

Diagram 2: Storage Decision Tree

StorageWorkflow Start Received Sample Check Immediate Use? Start->Check Yes Yes Check->Yes No No Check->No Action1 Warm to RT in Desiccator (Prevent Condensation) Yes->Action1 Action2 Purge Headspace with Argon No->Action2 Action1->Action2 Action3 Seal with Parafilm Store at -20°C Action2->Action3

Caption: Decision workflow for handling incoming shipments to maximize shelf-life.

Module 3: Troubleshooting & FAQs

Q1: My sample is fuming when I open the bottle. Is it safe to use?

Answer: The fuming is Hydrogen Chloride (HCl) gas, a byproduct of hydrolysis.

  • Diagnosis: Significant degradation has occurred. The sample likely contains a mixture of the target compound, the aldehyde (2-formyl-4-methylthiazole), and HCl salts.

  • Action:

    • Do not use directly for sensitive reactions (e.g., organometallic couplings).

    • Purify: Dissolve in dry Dichloromethane (DCM), wash rapidly with cold saturated

      
       (to remove HCl), dry over 
      
      
      
      , and concentrate.
    • Re-assay: Check NMR immediately.

Q2: Can I store this compound in solution?

Answer: Generally, no .

  • Risk: Storing in solution increases the surface area for reaction with trace water in the solvent.

  • Exception: If absolutely necessary, store in Anhydrous THF or DCM over activated 4Å molecular sieves at -20°C.

  • Forbidden Solvents: Never store in alcohols (Methanol, Ethanol) or DMSO. The

    
     group will react with alcohols to form acetals or ethers [1].
    
Q3: How do I distinguish the intact compound from the aldehyde degradation product using NMR?

Answer: Proton NMR (


-NMR) is the gold standard for purity checks. Focus on the chemical shift of the proton attached to the functionalized carbon.
CompoundFunctional GroupDiagnostic Signal (

-NMR,

)
Target

(Dichloromethyl)
Singlet at ~6.6 - 6.9 ppm
Degradant

(Aldehyde)
Singlet at ~9.8 - 10.0 ppm

Note: If you see a peak at ~10 ppm, your sample is hydrolyzing.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Hydrolysis of gem-dihalides to aldehydes).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11275091, 2-(Chloromethyl)-4-methyl-1,3-thiazole. (Used as proxy for safety/handling of chloromethyl thiazoles). [Link]

Optimization

Technical Support Center: Purification of 2-(Dichloromethyl)-4-methylthiazole

Welcome to the technical support center for handling and purifying 2-(Dichloromethyl)-4-methylthiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 2-(Dichloromethyl)-4-methylthiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Ensuring the purity of 2-(Dichloromethyl)-4-methylthiazole is critical, as residual starting materials or side-products can interfere with subsequent reactions, affect yield, and compromise the integrity of the final active pharmaceutical ingredient (API).

This document provides in-depth, practical guidance in a question-and-answer format, focusing on troubleshooting the common challenge of removing unreacted starting material.

Frequently Asked Questions (FAQs)
Q1: I've synthesized 2-(Dichloromethyl)-4-methylthiazole. What is the most likely unreacted starting material I need to remove?

The most common and direct synthetic route to 2-(Dichloromethyl)-4-methylthiazole involves the free-radical chlorination of 2,4-dimethylthiazole. Therefore, the primary contaminants you will likely encounter are:

  • Unreacted 2,4-Dimethylthiazole: The original starting material.

  • 2-(Chloromethyl)-4-methylthiazole: The mono-chlorinated intermediate.

The presence of these less-chlorinated, more volatile precursors is the most frequent purification challenge.

Q2: How can I reliably detect the presence of these contaminants in my crude product?

Before attempting purification, it is essential to confirm the presence and relative amount of impurities. A multi-pronged analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for qualitative analysis.[1][2] The dichlorinated product is significantly more polar than the starting material due to the electronegative chlorine atoms.

    • Procedure: Spot your crude product on a silica gel 60 F254 plate. Develop the plate using a non-polar solvent system, such as 9:1 Hexanes:Ethyl Acetate.

    • Expected Result: You will see distinct spots. The starting material (2,4-dimethylthiazole) will have the highest Rf value (travel farthest up the plate). The mono-chlorinated intermediate will have an intermediate Rf, and your desired product, 2-(Dichloromethyl)-4-methylthiazole, will have the lowest Rf value. Visualize the spots under UV light.[3]

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides unambiguous structural information and can be used for quantification.

    • 2,4-Dimethylthiazole (Starting Material): Expect to see a sharp singlet for the methyl group at the C2 position around δ 2.7 ppm .[4]

    • 2-(Chloromethyl)-4-methylthiazole (Intermediate): The C2-methyl signal will be replaced by a singlet for the chloromethyl (-CH₂Cl) protons, shifted downfield to approximately δ 4.8 ppm .

    • 2-(Dichloromethyl)-4-methylthiazole (Product): This will show a characteristic singlet for the dichloromethyl (-CHCl₂) proton, shifted significantly further downfield to δ 6.8-7.0 ppm .

    By integrating these characteristic peaks, you can estimate the molar ratio of the components in your crude mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and confirming their identity by their mass-to-charge ratio. The components will elute based on their boiling points, and the mass spectrometer will confirm their molecular weights.

Q3: What key physical property differences can I exploit for purification?

The significant structural changes from adding two chlorine atoms create distinct physical properties that form the basis of a successful purification strategy. The primary differences are in boiling point and polarity .

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
2,4-DimethylthiazoleC₅H₇NS113.18143-145Low
2-(Chloromethyl)-4-methylthiazoleC₅H₆ClNS147.63[5]>160 (estimated)Medium
2-(Dichloromethyl)-4-methylthiazole C₅H₅Cl₂NS 182.07 >200 (estimated) High

Data for 2,4-Dimethylthiazole from Organic Syntheses.[6] Data for intermediates and product are estimated based on structural analogues and the known effect of halogenation.

As shown, the progressive chlorination dramatically increases the molecular weight, which directly correlates with a higher boiling point. The addition of polar C-Cl bonds also increases the overall molecular polarity. These two factors allow for separation by distillation or chromatography.

Troubleshooting and Purification Protocols

Based on the physical properties, two primary methods are recommended for purifying 2-(Dichloromethyl)-4-methylthiazole. The choice depends on the scale of your reaction and the equipment available.

Method 1: Fractional Distillation Under Reduced Pressure

This is the preferred method for larger scale purifications (>5 g) where the boiling point differences are significant. Performing the distillation under vacuum is crucial to prevent thermal decomposition at the high temperatures required for atmospheric distillation.

Rationale: The ~60°C or greater difference in boiling points between the starting material and the dichlorinated product allows for efficient separation. The lower-boiling 2,4-dimethylthiazole will distill first, followed by the mono-chlorinated species, leaving the purified product behind or allowing it to be distilled at a higher temperature.

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude reaction mixture into the distillation flask along with a magnetic stir bar or boiling chips.

  • Apply Vacuum: Slowly and carefully apply vacuum. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Fraction 1: Collect the low-boiling unreacted 2,4-dimethylthiazole.

    • Fraction 2 (Intermediate): As the temperature rises, a mixture containing the mono-chlorinated intermediate may distill.

    • Fraction 3 (Product): Increase the heat to distill the pure 2-(Dichloromethyl)-4-methylthiazole.

  • Analysis: Analyze each fraction by TLC or GC-MS to confirm its identity and purity.

Method 2: Flash Column Chromatography

Flash chromatography is ideal for smaller scales (<5 g) and for separating compounds with closer boiling points or when distillation equipment is unavailable.[7][8] It separates compounds based on their differential adsorption to a stationary phase, exploiting the polarity difference.[9]

Rationale: The higher polarity of the dichlorinated product will cause it to adsorb more strongly to the silica gel stationary phase compared to the non-polar starting material. This allows the starting material to be eluted first with a non-polar solvent, after which the polarity of the eluent can be increased to recover the pure product.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system is one where the desired product has an Rf of ~0.2-0.3.[10] Start with Hexanes:Ethyl Acetate mixtures (e.g., 19:1, 9:1, 4:1).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 19:1 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting with the non-polar solvent system. This will wash the non-polar 2,4-dimethylthiazole and other non-polar impurities off the column.

    • Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional but Recommended): Once the starting material has been fully eluted, gradually increase the polarity of the solvent system (e.g., to 9:1 or 4:1 Hexanes:Ethyl Acetate). This will begin to move your desired product down the column.[8]

  • Collect Product: Collect the fractions containing the pure 2-(Dichloromethyl)-4-methylthiazole.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations and Workflow Diagrams
Purification Method Selection Workflow

This diagram outlines the decision-making process for choosing the appropriate purification technique.

Purification_Workflow Start Crude 2-(Dichloromethyl)-4-methylthiazole Check_Scale Reaction Scale? Start->Check_Scale Distillation Fractional Distillation (Under Vacuum) Check_Scale->Distillation Large Scale Chromatography Flash Column Chromatography Check_Scale->Chromatography Small Scale Large_Scale > 5 grams Small_Scale < 5 grams Analysis Purity Analysis (TLC, NMR, GC-MS) Distillation->Analysis Chromatography->Analysis End Pure Product Analysis->End

Caption: Workflow for selecting a purification method.

Principle of Chromatographic Separation

This diagram illustrates how compounds are separated on a silica column based on polarity.

Chromatography_Principle Elution Over Time cluster_0 Initial Loading (T=0) cluster_1 Elution Start (T=1) cluster_2 Separation (T=2) Column_T0 Solvent Crude Mixture Silica Gel Column_T1 Solvent 2,4-Dimethylthiazole (Low Polarity) Product (High Polarity) Silica Gel Column_T2 Solvent 2,4-Dimethylthiazole Product Silica Gel anno1 Non-polar starting material moves faster. anno1->Column_T2:f2 anno2 Polar product adsorbs strongly and moves slower. anno2->Column_T2:f4

Caption: Separation principle in flash chromatography.

References
  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methyl thiazole. PubChem Compound Database. Retrieved from [Link]

  • Gomółka, E., et al. (2007). TLC data in QSAR assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. Part 2. ResearchGate. Retrieved from [Link]

  • Susanti, D., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Retrieved from [Link]

  • Wang, Z., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylthiazole. PubChem Compound Database. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Gáplovský, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Strieter, E. R., et al. (2022). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. ACS Catalysis. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-4-methyl-1,3-thiazole. PubChem Compound Database. Retrieved from [Link]

  • Cabeza, J. A., et al. (2000). Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Kumar, P., et al. (1993). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • OSPAR Commission. (n.d.). Guidelines on the determination of chlorinated hydrocarbons in sediment. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: 2-(Dichloromethyl)-4-methylthiazole

This guide provides a comparative technical analysis of the 1H NMR spectrum of 2-(Dichloromethyl)-4-methylthiazole , specifically designed for researchers monitoring its synthesis or validating its purity against structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 1H NMR spectrum of 2-(Dichloromethyl)-4-methylthiazole , specifically designed for researchers monitoring its synthesis or validating its purity against structural analogs.

Executive Summary & Analytical Context

In the development of thiazole-based pharmacophores, 2-(Dichloromethyl)-4-methylthiazole serves as a critical intermediate, often functioning as a "masked" aldehyde (via hydrolysis) or a lipophilic bioisostere.

The primary analytical challenge lies in distinguishing the target compound from its precursors and potential by-products during synthesis—specifically the starting material (2,4-Dimethylthiazole ) and the mono-chlorinated intermediate (2-(Chloromethyl)-4-methylthiazole ).

This guide establishes a self-validating NMR protocol to definitively assign the structure based on three distinct spectral regions:

  • The Functional Handle (C2): The dramatic chemical shift evolution from Methyl (

    
     2.7) 
    
    
    
    Chloromethyl (
    
    
    4.8)
    
    
    Dichloromethyl (
    
    
    6.7).
  • The Aromatic Proton (H5): Sensitivity to the inductive effects of the C2 substituent.

  • The Static Anchor (C4-Me): A relatively stable signal used for integration normalization.

Structural Logic & Electronic Effects

To interpret the spectrum accurately, one must understand the electronic environment of the thiazole ring.

  • Inductive Deshielding (-I Effect): The introduction of chlorine atoms at the C2-methyl position creates a strong electron-withdrawing effect. This pulls electron density away from the C2-proton(s), shifting them significantly downfield (higher ppm).

  • Ring Current Anisotropy: The thiazole ring creates a deshielding cone. Protons directly attached to the ring (H5) or on carbons attached to the ring (C2/C4-methyls) are already deshielded relative to aliphatic analogs.

  • Long-Range Coupling: Thiazoles often exhibit fine allylic coupling (

    
     Hz) between the C4-Methyl and the H5 proton, appearing as fine splitting or peak broadening.
    
Diagram 1: Electronic Influence on Chemical Shifts

The following diagram visualizes the causality between structural changes and NMR signal shifts.

G Start 2,4-Dimethylthiazole (Starting Material) Step1 Chlorination (1 eq) Start->Step1 Effect1 Inductive Effect (-I) Deshielding +2.1 ppm Start->Effect1 C2-Me Signal Inter 2-(Chloromethyl)-4-methylthiazole (Intermediate) Step1->Inter Yields Mono-Cl Step2 Chlorination (2 eq) Inter->Step2 Effect2 Geminal Cl Effect Deshielding +1.9 ppm Inter->Effect2 C2-CH2Cl Signal Target 2-(Dichloromethyl)-4-methylthiazole (Target) Step2->Target Yields Di-Cl Effect1->Inter Effect2->Target

Caption: Stepwise evolution of the C2-substituent during synthesis, correlating chemical modification with expected NMR shift magnitudes.

Comparative Data Analysis

The following table provides the characteristic chemical shifts in Chloroform-d (CDCl


) . Use these values to track reaction progress.
Table 1: Chemical Shift Comparison (CDCl , 300/400 MHz)
Proton Assignment2,4-Dimethylthiazole (Start)2-(Chloromethyl)-4-methylthiazole (Intermediate)2-(Dichloromethyl)-4-methylthiazole (Target) Signal TypeIntegration
C2-Substituent 2.65 - 2.70 ppm 4.75 - 4.85 ppm 6.65 - 6.80 ppm Singlet3H / 2H / 1H
C4-Methyl 2.35 - 2.40 ppm2.40 - 2.45 ppm2.45 - 2.50 ppm Singlet (d)3H
H5 (Aromatic) 6.70 - 6.75 ppm6.85 - 6.95 ppm7.10 - 7.20 ppm Singlet (q)1H

*Note: Signals often appear as singlets but may show fine splitting (d = doublet, q = quartet) due to long-range coupling (


 Hz).
Detailed Signal Interpretation for the Target:
  • The "Fingerprint" Signal (

    
     6.65 - 6.80 ppm): 
    
    • This is the diagnostic peak for the CHCl

      
        proton.
      
    • Differentiation: It is significantly downfield from the mono-chloro CH

      
      Cl (~4.8 ppm) and the methyl CH
      
      
      
      (~2.7 ppm).
    • Validation: If this peak integrates to 1H relative to the C4-Methyl (3H), you have confirmed the gem-dichloro state.

  • The Aromatic Proton (

    
     7.10 - 7.20 ppm): 
    
    • The H5 proton shifts downfield as the electronegativity of the C2-substituent increases.

    • Impurity Check: If you see a small satellite peak at ~6.70 ppm, you likely have unreacted starting material.

  • The C4-Methyl Anchor (

    
     2.45 - 2.50 ppm): 
    
    • This signal is relatively stable. Use this peak to calibrate your integration (set this integral to 3.00).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate quantitation, follow this standardized protocol.

A. Sample Preparation[1][2]
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane) is preferred to prevent overlap with the critical H5 aromatic region.
    
  • Concentration: 10–15 mg of compound in 0.6 mL solvent. High concentrations can cause peak shifting due to stacking interactions.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NCS by-products) which can broaden lines.

B. Instrument Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The CHCl

      
       proton is isolated and may have a longer T1 relaxation time. A short D1 will lead to under-integration of this critical peak, falsely suggesting a mixture.
      
  • Scans (NS): 16 to 64 scans are sufficient.

C. Validation Workflow (Diagram)

Workflow Sample Crude Reaction Mixture Prep Dissolve in CDCl3 (Filter Solids) Sample->Prep Acquire Acquire 1H NMR (D1 = 5s) Prep->Acquire Analyze Analyze Region 4.5 - 7.5 ppm Acquire->Analyze Decision Peak at 6.7 ppm? Analyze->Decision ResultA Target Confirmed (2-CHCl2) Decision->ResultA Yes ResultB Intermediate (Peak at 4.8 ppm) Decision->ResultB No (4.8 ppm) ResultC Starting Material (Peak at 2.7 ppm) Decision->ResultC No (2.7 ppm)

Caption: Decision tree for rapid monitoring of the chlorination reaction.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, watch for these common specific impurities:

  • Over-Chlorination (Trichloromethyl):

    • Indicator: Loss of the CHCl

      
       proton signal entirely.
      
    • Observation: The C4-Methyl and H5 signals will shift slightly further downfield, but the diagnostic 1H singlet at 6.7 ppm will be missing.

  • Regioisomer (4-Chloromethyl-2-methylthiazole):

    • If the synthesis method was ambiguous (e.g., Hantzsch synthesis with wrong precursors), you might form the isomer.

    • Distinction: The C2-Methyl is typically more deshielded (~2.7 ppm) than a C4-Methyl (~2.4 ppm). If your methyl signal is at 2.7 ppm and your CH

      
      Cl is at 4.6 ppm, you likely have the inverted isomer.
      
  • Residual Reagents:

    • Succinimide (from NCS): Look for a singlet at 2.7 - 2.8 ppm (can overlap with starting material methyls).

    • Benzene (Solvent): Sharp singlet at 7.36 ppm (can overlap with H5 if resolution is poor).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for chemical shift increments of heterocycles).
  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds. (Authoritative text on Thiazole ring currents and substituent effects).
  • NIST Chemistry WebBook.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • BenchChem.Synthesis of Chloromethylthiazole Intermediates.
Comparative

Comparative Guide: Reactivity of 2-Chloromethyl vs. 2-Dichloromethyl Thiazoles

This guide provides an in-depth technical comparison of 2-chloromethylthiazole and 2-dichloromethylthiazole , focusing on their divergent reactivity profiles, synthetic utility, and handling requirements.[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-chloromethylthiazole and 2-dichloromethylthiazole , focusing on their divergent reactivity profiles, synthetic utility, and handling requirements.[1]

[1]

Executive Summary

While structurally similar, the addition of a second chlorine atom to the methyl group of the thiazole ring fundamentally alters the chemical utility of the moiety.

  • 2-Chloromethylthiazole (

    
    ):  Acts primarily as a benzylic-like electrophile .[1] It is the standard reagent for attaching the thiazole ring to nucleophiles (amines, thiols, alcohols) via 
    
    
    
    reactions.[1]
  • 2-Dichloromethylthiazole (

    
    ):  Functions as a masked carbonyl equivalent .[1] Its steric bulk and electronic environment hinder standard substitution, making it the preferred precursor for generating 2-formylthiazole  (thiazole-2-carboxaldehyde) via hydrolysis.[1]
    

Electronic & Structural Basis

The 2-position of the thiazole ring is electron-deficient due to the inductive pull of the adjacent nitrogen and sulfur atoms. This "pseudo-benzylic" activation dictates the reactivity of the chloromethyl substituents.

Feature2-Chloromethyl (

)
2-Dichloromethyl (

)
Electronic Effect Moderate Inductive Withdrawal (-I).[1] Carbon is electrophilic.[2][3][4]Strong Inductive Withdrawal (-I).[1] Carbon is highly electron-deficient but sterically crowded.
Steric Hindrance Low. Open to backside attack.High. Backside attack (

) is kinetically disfavored.
C-H Acidity Moderate.[5]High. The

-proton is significantly acidified by two Cl atoms and the thiazole ring.
Primary Utility Alkylation Agent (Linker chemistry).Pro-Electrophile (Aldehyde precursor).

Reactivity Profile: Nucleophilic Substitution ( )

Dominant Species: 2-Chloromethylthiazole[1]

The monochloro derivative is a highly reactive alkylating agent. The transition state for


 substitution is stabilized by the adjacent thiazole 

-system (similar to benzyl chloride).
  • Mechanism: Concerted bimolecular substitution.

  • Kinetics: Fast reaction with primary/secondary amines, thiols, and alkoxides.[1]

  • Limitations: The dichloro species reacts sluggishly in

    
     manifolds due to steric repulsion between the incoming nucleophile and the second chlorine atom. Furthermore, the high acidity of the 
    
    
    
    -proton in the dichloro species can lead to competing elimination or carbene-like pathways under basic conditions rather than clean substitution.
Experimental Protocol: Synthesis of 2-Aminomethylthiazole Derivative

Context: Alkylation of a secondary amine using 2-chloromethylthiazole.

  • Reagents: 2-Chloromethylthiazole hydrochloride (1.0 eq), Secondary Amine (1.1 eq),

    
     (2.5 eq), Acetonitrile (ACN).[1]
    
  • Procedure:

    • Suspend 2-chloromethylthiazole HCl and

      
       in dry ACN under 
      
      
      
      .
    • Add the amine dropwise at 0°C to control the exotherm.

    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Filter solids (

      
      ). Concentrate filtrate. Partition between EtOAc/Water.
      
  • Key Insight: Use the hydrochloride salt of the thiazole if available; the free base is unstable on long-term storage (polymerizes). Generate the free base in situ.

Reactivity Profile: Hydrolysis & Carbonyl Generation

Dominant Species: 2-Dichloromethylthiazole[1][6]

The gem-dichloro moiety is a classic "masked" aldehyde. While 2-chloromethylthiazole hydrolyzes to the alcohol (2-hydroxymethylthiazole), the 2-dichloromethyl derivative hydrolyzes to the gem-diol , which immediately collapses to the aldehyde.[1]

Pathway Comparison
  • Monochloro:

    
     (Alcohol)[1]
    
  • Dichloro:

    
     (Aldehyde)[1]
    
Experimental Protocol: Hydrolysis to 2-Formylthiazole

Context: Converting the dichloro precursor to the aldehyde for subsequent Wittig or reductive amination reactions.

  • Reagents: 2-Dichloromethylthiazole, 10% Aqueous

    
     (or Morpholine/Water system).
    
  • Procedure:

    • Dissolve 2-dichloromethylthiazole in a minimal amount of water-miscible solvent (THF or Dioxane) if solubility is poor, or suspend directly in acid.[1]

    • Add 10%

      
       and reflux at 80–100°C for 2–4 hours.
      
    • Observation: The reaction mixture typically becomes homogeneous as the aldehyde forms.

    • Workup: Neutralize carefully with

      
       (keep cold to prevent aldol polymerization). Extract with DCM.[3]
      
  • Key Insight: 2-Formylthiazole is unstable and prone to oxidation/polymerization. It is best prepared fresh from the stable dichloro precursor immediately before use.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis and reactivity pathways starting from 2-methylthiazole.

ThiazoleReactivity MeThiazole 2-Methylthiazole MonoChloro 2-Chloromethylthiazole (Linker) MeThiazole->MonoChloro NCS (1.0 eq) or SO2Cl2 DiChloro 2-Dichloromethylthiazole (Masked Aldehyde) MeThiazole->DiChloro Cl2 (excess) Radical Cond. Product_Amine 2-Aminomethylthiazole (Alkylation Product) MonoChloro->Product_Amine R-NH2, Base (SN2) Product_Alcohol 2-Hydroxymethylthiazole (Alcohol) MonoChloro->Product_Alcohol H2O/OH- (Hydrolysis) DiChloro->Product_Amine Inefficient SN2 (Steric Block) Product_Aldehyde 2-Formylthiazole (Aldehyde) DiChloro->Product_Aldehyde H3O+, Reflux (Hydrolysis) Product_Acid Thiazole-2-carboxylic Acid Product_Aldehyde->Product_Acid Oxidation (NaClO2)

Figure 1: Divergent reactivity pathways.[1] Blue paths indicate primary Monochloro utility (


); Red paths indicate primary Dichloro utility (Hydrolysis).[1]

Stability and Handling Data

Parameter2-Chloromethylthiazole2-Dichloromethylthiazole
Physical State Liquid (often handled as HCl salt solid).[1]Liquid / Low-melting solid.
Storage Stability Low (Free Base): Polymerizes upon standing. Store as HCl salt at -20°C.High: Stable at RT if kept dry. Hydrolyzes slowly in moist air.
Toxicity Vesicant (causes burns). Alkylating agent (potential mutagen).Irritant. Lachrymator (due to trace aldehyde).
Reaction Half-Life

Minutes (with strong nucleophiles).[1]

Hours (Hydrolysis at reflux).[1]

References

  • Synthesis of Chloromethylthiazoles

    • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.[1][7] (1997). WO1997023469A1. Link

    • Method for preparing 2-chlorine-5 chloromethyl thiazole.[1][7] (2014).[4][8] CN104119307A. Link

  • Hydrolysis and Aldehyde Generation

    • Method for preparing compound of thiazole formaldehyde class.[9] (2007). CN101050204A. Link

    • Processes for preparing thiazole carboxylic acids. (1966). US3274207A. Link

  • General Reactivity of

    
    -Halo Heterocycles: 
    
    • Reactivity of 2-substituted benzothiazoles.[1][10] (2021).[2][10] CAS Institute. Link

    • Nucleophilic Substitution Reaction Overview. (2021).[2] Chemistry LibreTexts. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Dichloromethyl)-4-methylthiazole

This guide provides essential, field-proven safety protocols for the handling of 2-(Dichloromethyl)-4-methylthiazole. As a specialty chemical with a distinct hazard profile, understanding and implementing a robust Person...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for the handling of 2-(Dichloromethyl)-4-methylthiazole. As a specialty chemical with a distinct hazard profile, understanding and implementing a robust Personal Protective Equipment (PPE) plan is not merely a recommendation—it is fundamental to ensuring the safety of all laboratory personnel. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you, the researcher, to make informed safety decisions.

Hazard Assessment: The 'Why' Behind the Precaution

While a specific, comprehensive Safety Data Sheet (SDS) for 2-(Dichloromethyl)-4-methylthiazole is not always readily available, a critical analysis of its structure and the known hazards of analogous compounds provides a clear and urgent safety directive. The presence of a dichloromethyl group attached to a thiazole ring suggests significant potential for reactivity and biological activity.

Structural analogs, such as 2-Chloro-4-methyl-thiazole and 4-(Chloromethyl)-2-methyl-1,3-thiazole, are classified with severe warnings. These related compounds are known to be harmful if swallowed, inhaled, or in contact with skin; they can cause serious skin and eye irritation, and in some cases, severe skin burns and irreversible eye damage.[1][2][3] Furthermore, compounds containing the isothiazole ring, a close relative of thiazole, are noted to be toxic, corrosive, and potential skin sensitizers.[4]

Therefore, we must operate under the precautionary principle and assume 2-(Dichloromethyl)-4-methylthiazole is:

  • Acutely Toxic: Harmful via inhalation, dermal contact, and ingestion.

  • Corrosive: Capable of causing severe burns to skin and permanent damage to eyes.

  • A Respiratory Irritant: Potentially corrosive to the respiratory tract upon inhalation.[5]

  • A Potential Skin Sensitizer: May cause an allergic skin reaction upon repeated contact.[4][5]

This hazard profile dictates a multi-layered approach to PPE, where each component serves a specific, critical barrier function.

Core PPE and Engineering Controls: A System of Defense

Safe handling is predicated on a combination of primary engineering controls and secondary personal protective equipment.

Primary Engineering Controls: Your First and Best Defense

Before any PPE is selected, the environment must be engineered for safety.

  • Chemical Fume Hood: All handling of 2-(Dichloromethyl)-4-methylthiazole, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[1][6][7] This is the most critical step in minimizing respiratory exposure.

  • Emergency Equipment: An ANSI-compliant eyewash station and a safety shower must be unobstructed and immediately accessible (<10 seconds travel time) from the handling area.[8]

Eye and Face Protection: Shielding Against Irreversible Damage

Given the inferred corrosive nature of this compound, protecting the eyes is paramount.

  • Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are the mandatory minimum .[9] They provide a 360-degree seal around the eyes, protecting against splashes, vapors, and aerosols.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a heightened risk of splashing.[9][10] This includes handling quantities greater than ~50 mL, performing liquid transfers, or working with a reaction under pressure.

Hand Protection: Preventing Dermal Absorption and Burns

The skin is a primary route of exposure. Glove selection and use must be deliberate.

  • Glove Type: Nitrile gloves are suitable for incidental contact.[6][9] However, due to the presence of chlorinated functional groups, prolonged contact or immersion requires gloves with higher chemical resistance, such as butyl rubber or Viton™. Always consult a glove manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: Wearing two pairs of nitrile gloves is a recommended practice. This provides a buffer in case the outer glove is compromised, allowing the user time to safely retreat, remove the outer glove, and re-glove.

  • Glove Integrity: Always inspect gloves for tears or pinholes before use.[11] If contact with the chemical occurs, remove gloves immediately using the proper technique (see Section 4.2), wash hands thoroughly, and don a new pair. Never reuse disposable gloves.[7]

Body Protection: A Barrier for Your Skin and Clothing
  • Laboratory Coat: A long-sleeved, flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required to protect skin and personal clothing from contamination.[9][12]

  • Chemical-Resistant Apron: For larger volume work or procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: When a Fume Hood Isn't Enough

While all routine work should be performed in a fume hood, certain situations may require supplemental respiratory protection:

  • Spill Cleanup: In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[13] For large spills, a self-contained breathing apparatus (SCBA) may be required, and only trained emergency personnel should respond.[8]

  • Engineering Control Failure: If a fume hood is not performing to specification, work must cease until it is certified. If a task must be performed in such a scenario, a full-face respirator with appropriate cartridges is mandatory.

PPE Selection Matrix

This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the task being performed.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume / Weighing Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Moderate Volume / Reaction Setup Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Large Volume / Bulk Transfer Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl)Chemical-Resistant Apron over Lab CoatRequired: Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit or CoverallsRequired: NIOSH-Approved Respirator

Procedural Plans: Ensuring Safe and Compliant Operations

Step-by-Step PPE Donning and Doffing Protocol

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Attire Check: Ensure legs are fully covered and closed-toe shoes are worn.[12]

  • Lab Coat: Put on and fully fasten the lab coat.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required, put on the face shield over the goggles.

Doffing (Taking Off) Sequence:

  • Decontamination: Before exiting the fume hood, wipe down outer gloves if grossly contaminated.

  • Face Shield & Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Outer Gloves: Remove the outer pair of gloves using a peel-off technique (pinching one glove at the wrist and peeling it off inside-out, then using the clean hand to slide under the cuff of the other glove to remove it). Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[5]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with 2-(Dichloromethyl)-4-methylthiazole must be disposed of as hazardous waste in a designated, sealed container.

  • Chemical Waste: The chemical itself, and any solutions containing it, must be disposed of in a properly labeled, sealed "Halogenated Organic Waste" container.[6] Never dispose of this chemical down the drain. Follow all institutional and local regulations for hazardous waste disposal.

Visualization: PPE Selection Workflow

This diagram illustrates the logical decision-making process for selecting appropriate PPE before beginning any task with 2-(Dichloromethyl)-4-methylthiazole.

PPE_Selection_Workflow start Start: Assess Task (Volume, Procedure) fume_hood Is a certified chemical fume hood available? start->fume_hood splash_risk High splash potential? (e.g., large volume transfer, pressurized system) fume_hood->splash_risk  Yes stop_work STOP WORK Consult EHS Do Not Proceed fume_hood->stop_work  No ppe_base Minimum Required PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles splash_risk->ppe_base  No ppe_enhanced_face Add Face Shield splash_risk->ppe_enhanced_face  Yes end Proceed with Task Safely ppe_base->end ppe_enhanced_body Consider Chemical-Resistant Apron ppe_enhanced_face->ppe_enhanced_body ppe_enhanced_body->end

Caption: Decision workflow for selecting appropriate PPE.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole . Benchchem. 9

  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine . Benchchem. 13

  • SAFETY DATA SHEET . Sigma-Aldrich. 5

  • 880361-73-9 - Safety Data Sheet . Benchchem. 11

  • SAFETY DATA SHEET . Fisher Scientific. 1

  • SAFETY DATA SHEET . STEMCELL Technologies. 14

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. 6

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. 7

  • SAFETY DATA SHEET . TCI Chemicals. 15

  • Safety data sheet . CPAChem. 4

  • Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. 12

  • Chlorine Standard Operating Procedure . University of California, Santa Barbara. 8

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press. 10

  • 2-Chloro-4-methylthiazole Safety and Hazards . PubChem, National Institutes of Health. 2

  • 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet . ChemicalBook. 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.